Triarachidin
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3-di(icosanoyloxy)propyl icosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H122O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h60H,4-59H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVWRCXEUJUXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H122O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901018697 | |
| Record name | Eicosanoic acid, 1,2,3-propanetriyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
975.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Triarachidin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18136 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TG(20:0/20:0/20:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005414 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
620-64-4 | |
| Record name | Triarachidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eicosanoic acid, 1,2,3-propanetriyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eicosanoic acid, 1,2,3-propanetriyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane-1,2,3-triyl triicosanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIARACHIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48RPR95FW8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TG(20:0/20:0/20:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005414 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Triarachidin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of Triarachidin's Properties and its Application in Solid Lipid Nanoparticle Drug Delivery Systems
Introduction
This compound, a triglyceride derived from arachidic acid, is a saturated fat found in various vegetable oils. While traditionally used in the cosmetics industry for its emollient and skin-conditioning properties, its physicochemical characteristics make it a compelling candidate for advanced applications in pharmaceuticals, particularly in the burgeoning field of nanomedicine. This technical guide provides a comprehensive overview of this compound's core properties and delves into its potential use as a key excipient in the formulation of Solid Lipid Nanoparticles (SLNs) for targeted and controlled drug delivery.
Core Properties of this compound
A clear understanding of this compound's fundamental properties is essential for its application in research and development. The following table summarizes its key chemical and physical data.
| Property | Value |
| CAS Number | 620-64-4 |
| Molecular Formula | C63H122O6 |
| Molecular Weight | 975.64 g/mol |
| Appearance | White to almost white powder or crystal |
| Melting Point | 75-78 °C |
| Synonyms | Glyceryl triarachidate, Triarachin |
Application in Solid Lipid Nanoparticles (SLNs) for Drug Delivery
The solid-state nature of this compound at physiological temperatures, combined with its biocompatibility and biodegradability, makes it an excellent lipid matrix for the production of Solid Lipid Nanoparticles (SLNs). SLNs are advanced drug delivery systems that offer several advantages, including enhanced drug stability, controlled release profiles, and the ability to encapsulate both lipophilic and hydrophilic drugs. The solid lipid core protects the encapsulated drug from degradation, while the nanoparticle size allows for potential targeting to specific tissues or cells.
Logical Workflow for SLN Formulation
The general workflow for the preparation of drug-loaded Solid Lipid Nanoparticles using a lipid such as this compound is a multi-step process that requires careful control of various parameters to achieve the desired nanoparticle characteristics.
Experimental Protocols
While specific protocols for the formulation of SLNs using this compound are not widely published, the following sections detail generalized yet comprehensive experimental procedures for the preparation and characterization of SLNs. These methods are broadly applicable to triglycerides like this compound and can be adapted and optimized for specific drug candidates.
Preparation of this compound-based Solid Lipid Nanoparticles
This protocol describes the preparation of drug-loaded SLNs using a hot homogenization and ultrasonication method, a common and effective technique for producing nanoparticles with a uniform size distribution.
Materials:
-
This compound (Solid Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80, Lecithin)
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Magnetic stirrer with heating plate
-
Water bath
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the required amount of this compound and the lipophilic API.
-
Place them in a beaker and heat on a magnetic stirrer hot plate to 5-10 °C above the melting point of this compound (approximately 85-90 °C) until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Weigh the appropriate amount of surfactant and dissolve it in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase under constant stirring.
-
-
Formation of the Pre-emulsion:
-
Slowly add the hot aqueous phase to the molten lipid phase while continuously stirring with a magnetic stirrer.
-
Subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
Nanoparticle Formation:
-
Immediately subject the hot pre-emulsion to probe sonication for 10-15 minutes. The sonication process reduces the droplet size to the nanometer range.
-
The resulting nanoemulsion is then cooled down to room temperature or in an ice bath under gentle stirring, allowing the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Purification:
-
The SLN dispersion can be purified to remove excess surfactant and un-encapsulated drug by methods such as centrifugation followed by resuspension in purified water, or by dialysis against a large volume of purified water.
-
Characterization of this compound-based Solid Lipid Nanoparticles
Thorough characterization is crucial to ensure the quality, stability, and efficacy of the formulated SLNs. The following are key characterization techniques:
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) is used to determine the mean particle size and PDI, which indicates the width of the particle size distribution. Laser Doppler Anemometry is employed to measure the zeta potential, which is an indicator of the surface charge and the physical stability of the nanoparticle dispersion.
-
Sample Preparation: The SLN dispersion is diluted with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Analysis: The diluted sample is placed in a cuvette and analyzed using a DLS instrument.
2. Entrapment Efficiency (EE) and Drug Loading (DL):
-
Method: The amount of drug encapsulated within the SLNs is determined indirectly. The SLN dispersion is centrifuged at high speed to separate the nanoparticles from the aqueous medium containing the un-encapsulated drug. The concentration of the free drug in the supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Calculations:
-
EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total weight of nanoparticles] x 100
-
3. Morphological Examination:
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and surface morphology of the SLNs.
-
Sample Preparation: For TEM, a drop of the diluted SLN dispersion is placed on a carbon-coated copper grid and allowed to dry before imaging. For SEM, the sample is typically sputter-coated with a conductive material.
4. In Vitro Drug Release Studies:
-
Method: The release of the encapsulated drug from the SLNs over time is often studied using a dialysis bag diffusion technique. A known amount of the SLN dispersion is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37 °C with constant stirring.
-
Analysis: At predetermined time intervals, aliquots of the release medium are withdrawn and the concentration of the released drug is quantified by HPLC or UV-Vis spectrophotometry.
Conclusion
This compound presents a promising avenue for innovation in pharmaceutical sciences, particularly in the realm of drug delivery. Its favorable physicochemical properties and biocompatibility make it an ideal candidate for the formulation of Solid Lipid Nanoparticles. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this compound-based nanocarriers for the development of novel and effective therapeutic products. Further research and optimization of formulation parameters will be crucial to fully unlock the potential of this versatile lipid excipient.
An In-depth Technical Guide to 1,2,3-Trieicosanoyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Trieicosanoyl glycerol, a saturated triglyceride, is a molecule of significant interest in the fields of lipidomics, biochemistry, and pharmaceutical sciences. This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and applications, with a focus on its role in research and development. While not known for direct pharmacological activity, its high purity and stability make it an invaluable tool as an internal standard for the quantification of other lipids in complex biological matrices.
Chemical Identity and Synonyms
1,2,3-Trieicosanoyl glycerol is systematically named propan-1,2,3-triyl trieicosanoate. It is composed of a glycerol backbone esterified with three eicosanoic acid (also known as arachidic acid) molecules at the sn-1, sn-2, and sn-3 positions.
A variety of synonyms and identifiers are used in literature and commercial listings for 1,2,3-Trieicosanoyl glycerol:
| Identifier Type | Identifier |
| Systematic Name | propan-1,2,3-triyl trieicosanoate |
| Common Synonyms | Trieicosanoin, Triarachidoylglycerol, Triarachidin, Triarachin, Glyceryl trieicosanoate, TG(20:0/20:0/20:0) |
| CAS Number | 620-64-4 |
| Molecular Formula | C63H122O6 |
Physicochemical Properties
The physical and chemical characteristics of 1,2,3-Trieicosanoyl glycerol are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 975.64 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically >99% for research grade | [1] |
| Storage Temperature | -20°C | |
| Solubility | Soluble in chloroform. |
Synthesis and Purification
General Synthesis of Triglycerides
The synthesis of a specific triglyceride like 1,2,3-Trieicosanoyl glycerol can be achieved through several methods, with enzymatic synthesis being a common and highly specific approach.
Enzymatic Esterification: This method involves the direct esterification of glycerol with eicosanoic acid using a lipase as a biocatalyst. Lipases, such as those from Candida antarctica or Rhizomucor miehei, can be used in a solvent-free system or in an organic solvent. The reaction is typically carried out under vacuum to remove water, a byproduct of the reaction, which drives the equilibrium towards the formation of the triglyceride.
A generalized workflow for the synthesis and purification of 1,2,3-Trieicosanoyl glycerol is depicted below:
Purification Protocol: Column Chromatography and Recrystallization
Column Chromatography: The crude reaction mixture is typically purified by column chromatography on silica gel. A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is used to elute the triglyceride, separating it from unreacted starting materials and byproducts like mono- and diglycerides.
Recrystallization: Further purification can be achieved by recrystallization. The triglyceride fraction from the column is dissolved in a minimal amount of a hot solvent in which it is soluble (e.g., acetone or ethanol). Upon slow cooling, the pure triglyceride crystallizes out of the solution, leaving impurities dissolved in the solvent. The purified crystals are then collected by filtration.
Analytical Methodologies
The analysis of 1,2,3-Trieicosanoyl glycerol is crucial for its identification, quantification, and purity assessment. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for this purpose.
HPLC-MS Analysis of Triglycerides
Principle: HPLC separates the different lipid species in a mixture based on their polarity and partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The separated lipids are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), allowing for their identification and quantification.
Experimental Protocol (General):
-
Sample Preparation: A stock solution of 1,2,3-Trieicosanoyl glycerol is prepared in a suitable organic solvent like chloroform or a mixture of methanol/chloroform. For analysis of biological samples, a lipid extraction (e.g., Folch or Bligh-Dyer method) is performed. The internal standard, 1,2,3-trieicosanoyl glycerol, is added to the sample at a known concentration before extraction.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of two or more solvents is typically employed. For example, a gradient of acetonitrile and isopropanol with a small percentage of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for triglycerides, often detecting the ammonium adducts [M+NH4]+.
-
Scan Mode: Full scan mode is used for identification, while selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used for quantification to enhance sensitivity and specificity.
-
Data Analysis: The peak area of the analyte is compared to the peak area of the internal standard (1,2,3-Trieicosanoyl glycerol) to calculate the concentration of the analyte in the original sample.
-
Applications in Research and Drug Development
Internal Standard in Lipidomics
The primary application of 1,2,3-Trieicosanoyl glycerol in research is as an internal standard for the quantitative analysis of triglycerides and other lipids in various biological samples.[2][3][4][5] Its long, saturated acyl chains make it structurally distinct from most endogenous triglycerides found in common biological systems, and its high purity allows for accurate quantification. The use of a stable, non-endogenous internal standard is critical to correct for variations in sample preparation, extraction efficiency, and instrument response.
Component of Lipid-Based Drug Delivery Systems
While not a primary active component, long-chain triglycerides like 1,2,3-Trieicosanoyl glycerol can be utilized as components of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems are used to encapsulate and deliver poorly water-soluble drugs, protecting them from degradation and controlling their release. The lipid matrix of these nanoparticles can be formulated with a mixture of triglycerides, and the choice of triglyceride can influence the drug loading capacity, release profile, and stability of the formulation.
Biological Context: Lipid Metabolism
Triglycerides are the main form of energy storage in animals. While 1,2,3-Trieicosanoyl glycerol itself is not a common dietary lipid, understanding the general metabolism of triglycerides provides context for its behavior in biological systems.
The following diagram illustrates a simplified overview of triglyceride metabolism:
Conclusion
1,2,3-Trieicosanoyl glycerol is a well-characterized, high-purity saturated triglyceride that serves as a critical tool in lipid research. Its primary application as an internal standard enables accurate and reliable quantification of lipids in complex biological samples, a fundamental requirement for advancing our understanding of lipid metabolism and its role in health and disease. While not directly involved in known signaling pathways or as a therapeutic agent, its utility in the development and validation of analytical methods underscores its importance in the broader landscape of biomedical and pharmaceutical research. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize 1,2,3-Trieicosanoyl glycerol in their work.
References
A Technical Guide to the Natural Sources of Triarachidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triarachidin, a triglyceride composed of glycerol and three units of arachidic acid (a 20-carbon saturated fatty acid), is a lipid molecule of interest for various applications due to its specific physical and chemical properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its extraction and analysis, and the current state of knowledge regarding its biological signaling pathways. The information is intended to serve as a foundational resource for researchers in lipidomics, natural product chemistry, and drug development.
Natural Occurrence of this compound
Currently, the primary identified natural source of this compound is tomato seed oil (Solanum lycopersicum)[1]. While the oil is rich in unsaturated fatty acids like linoleic and oleic acid, it also contains a variety of saturated fatty acids. Arachidic acid, the constituent fatty acid of this compound, is present in tomato seed oil, although typically in smaller quantities compared to other fatty acids[1][2][3]. The concentration of this compound itself is not well-documented, but the presence and percentage of arachidic acid in the fatty acid profile can be used as an indicator of its potential presence.
Other plant-based sources, such as various nuts and seeds, contain arachidic acid, but the presence of this compound in these sources has not been explicitly confirmed in the reviewed literature[4].
Quantitative Data on Arachidic Acid in Tomato Seed Oil
The following table summarizes the reported content of arachidic acid in the fatty acid profile of tomato seed oil from various studies. This data provides an estimate of the precursor available for the formation of this compound.
| Tomato Variety/Processing | Arachidic Acid (% of Total Fatty Acids) | Reference |
| Roma VF | 0.645 | [2] |
| Not Specified | 1.93 - 2.20 | [3] |
| Cold Break and Hot Break Processing | Trace amounts | [1] |
Note: The concentration of this compound is expected to be significantly lower than the percentage of arachidic acid, as arachidic acid is also incorporated into mixed-acid triacylglycerols.
Experimental Protocols
Lipid Extraction from Tomato Seeds
A common and effective method for extracting lipids from seeds is Soxhlet extraction .
Materials:
-
Dried and ground tomato seeds
-
Soxhlet apparatus
-
Cellulose extraction thimble
-
Hexane (or other suitable non-polar solvent)
-
Rotary evaporator
-
Heating mantle
Procedure:
-
Ensure tomato seeds are thoroughly dried to remove moisture, which can interfere with extraction efficiency.
-
Grind the dried seeds into a fine powder to increase the surface area for solvent interaction.
-
Place a known weight of the ground seed powder into a cellulose extraction thimble.
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with hexane to approximately two-thirds of its volume and attach it to the Soxhlet apparatus.
-
Assemble the condenser on top of the extractor and connect it to a cold water supply.
-
Heat the solvent in the flask using a heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip back into the thimble containing the seed sample.
-
Allow the extraction to proceed for several hours (typically 6-8 hours). The solvent will cyclically fill the extraction chamber and siphon back into the boiling flask, progressively extracting the lipid content.
-
After extraction is complete, allow the apparatus to cool.
-
Remove the round-bottom flask containing the solvent and the extracted oil.
-
Evaporate the solvent using a rotary evaporator to obtain the crude tomato seed oil.
-
The extracted oil can then be stored under nitrogen at a low temperature to prevent oxidation prior to analysis.
Quantification of this compound by HPLC-APCI-MS
High-Performance Liquid Chromatography coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry (HPLC-APCI-MS) is a powerful technique for the separation and quantification of specific TAGs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column
-
Mass Spectrometer with an APCI source
-
This compound standard (for identification and quantification)
Procedure:
-
Sample Preparation: Dissolve a known amount of the extracted tomato seed oil in a suitable solvent system (e.g., acetonitrile/2-propanol).
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the APCI-MS system.
-
Operate the mass spectrometer in positive ion mode.
-
Monitor for the specific protonated molecule [M+H]+ of this compound. The expected m/z for this compound (C63H122O6) would be approximately 975.9.
-
Fragment ions can also be monitored for structural confirmation.
-
-
Quantification:
-
Generate a calibration curve using a certified this compound standard of known concentrations.
-
Compare the peak area of the this compound in the sample chromatogram to the calibration curve to determine its concentration in the tomato seed oil.
-
Experimental Workflow Diagram
References
- 1. Evaluation of the Bioactive Compounds Found in Tomato Seed Oil and Tomato Peels Influenced by Industrial Heat Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 4. reddit.com [reddit.com]
- 5. holcapek.upce.cz [holcapek.upce.cz]
- 6. Quantitation of triacylglycerols in plant oils using HPLC with APCI-MS, evaporative light-scattering, and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Postulated Antibacterial Activity of Triarachidin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature detailing the specific antibacterial properties of Triarachidin is exceptionally limited. This document is constructed based on the established antimicrobial activities of its constituent chemical class—long-chain saturated fatty acids and triglycerides. The experimental protocols, data tables, and mechanisms described herein represent a projected framework for investigation rather than a summary of existing, validated results for this compound itself. A single reference notes that this compound, as a component of tomato seed oil, exhibits broad-spectrum antibacterial activity, but specific quantitative data is not available in the public domain[1].
Introduction
This compound, also known as Glyceryl triarachidate, is a triglyceride composed of a glycerol backbone esterified with three molecules of arachidic acid (20:0), a 20-carbon saturated fatty acid. While the direct antibacterial efficacy of this compound is not well-documented, the broader class of lipids, particularly free fatty acids and monoglycerides, is known to possess significant antimicrobial properties[2][3]. Generally, esterification to a triglyceride can reduce the activity compared to the corresponding free fatty acid[4]. However, various glycerides have demonstrated antibacterial effects, suggesting a potential, if unconfirmed, role for this compound[5]. This guide outlines the theoretical framework for assessing the antibacterial potential of this compound.
Postulated Mechanism of Action
The primary antibacterial mechanism of long-chain saturated fatty acids is widely accepted to be the disruption of the bacterial cell membrane's structural integrity and function[2][6][7]. It is hypothesized that this compound, likely following enzymatic hydrolysis into arachidic acid and monoglycerides, would act via a similar pathway.
The proposed cascade is as follows:
-
Intercalation: The lipophilic fatty acid chains insert themselves into the bacterial cytoplasmic membrane's phospholipid bilayer.
-
Destabilization: This integration disrupts the highly organized membrane structure, increasing its fluidity and permeability[7].
-
Functional Inhibition: The compromised membrane integrity leads to the uncoupling of oxidative phosphorylation and disrupts the electron transport chain, halting cellular energy production[2].
-
Leakage and Lysis: The loss of membrane integrity causes the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death[6].
Quantitative Data Presentation
No specific quantitative data on the antibacterial activity of purified this compound is available in the reviewed literature. A comprehensive study would generate data to populate a table similar to the template below, assessing its efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Table 1: Template for Antibacterial Activity Data of this compound
| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|---|
| Staphylococcus aureus | (Gram-positive) | Data Needed | Data Needed | Data Needed |
| Streptococcus mutans | (Gram-positive) | Data Needed | Data Needed | Data Needed |
| Escherichia coli | (Gram-negative) | Data Needed | Data Needed | Data Needed |
| Pseudomonas aeruginosa | (Gram-negative) | Data Needed | Data Needed | Data Needed |
Experimental Protocols
The following are standard, detailed methodologies for determining the antibacterial properties of a lipophilic compound like this compound.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to establish the MIC of this compound.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in fresh CAMHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.
-
-
Preparation of this compound Stock and Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit bacterial growth (typically ≤1%).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of ~5 x 10⁵ CFU/mL.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
-
References
- 1. This compound | 620-64-4 [chemicalbook.com]
- 2. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternative antimicrobials: the properties of fatty acids and monoglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acids and Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Tear Lipids in the Ocular Surface Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Triarachidin in Tomato Seed Oil: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tomato (Solanum lycopersicum) seed oil, a by-product of the tomato processing industry, is gaining attention for its unique biochemical composition and potential applications in nutrition and pharmaceuticals. While rich in unsaturated fatty acids, the presence of various triglycerides contributes to its overall properties. Among these is triarachidin, a saturated triglyceride derived from arachidic acid. This technical guide provides an in-depth overview of this compound in the context of tomato seed oil, focusing on its composition, analytical methodologies, and the current understanding of its biological significance. This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced components of natural oils.
Composition of Tomato Seed Oil with a Focus on this compound Precursors
Tomato seed oil is predominantly composed of triglycerides, which are esters derived from glycerol and three fatty acids. The fatty acid profile of tomato seed oil is a critical determinant of its physical and chemical properties.
Fatty Acid Profile
Numerous studies have characterized the fatty acid composition of tomato seed oil, revealing a high content of unsaturated fatty acids. The major fatty acids present are:
-
Linoleic Acid (C18:2): An essential omega-6 polyunsaturated fatty acid, it is the most abundant fatty acid in tomato seed oil, with concentrations often exceeding 50%.[1]
-
Oleic Acid (C18:1): A monounsaturated omega-9 fatty acid, it is the second most abundant, with levels typically around 20-25%.[1]
-
Palmitic Acid (C16:0): The primary saturated fatty acid, with a concentration of approximately 10-15%.
-
Stearic Acid (C18:0): Another saturated fatty acid, present in smaller amounts, generally between 5-8%.
Arachidic Acid (C20:0) , a saturated fatty acid with 20 carbon atoms, is the direct precursor to the acyl chains of this compound. It is found in trace amounts in tomato seed oil. The presence of arachidic acid, even in small quantities, confirms the potential for the formation of this compound.
Table 1: Fatty Acid Composition of Tomato Seed Oil
| Fatty Acid | Chemical Formula | Type | Typical Percentage (%) |
| Linoleic Acid | C18:2 | Polyunsaturated | 48 - 58% |
| Oleic Acid | C18:1 | Monounsaturated | 18 - 28% |
| Palmitic Acid | C16:0 | Saturated | 10 - 15% |
| Stearic Acid | C18:0 | Saturated | 5 - 8% |
| Arachidic Acid | C20:0 | Saturated | Trace amounts |
| Linolenic Acid | C18:3 | Polyunsaturated | Trace amounts |
Note: The exact percentages can vary depending on the tomato cultivar, growing conditions, and extraction method.
Triacylglycerol (Triglyceride) Composition
The triglycerides in tomato seed oil are complex mixtures of different fatty acid combinations on a glycerol backbone. Advanced analytical techniques have identified numerous triacylglycerol species in tomato seed oil. One study using ultra-performance convergence chromatography combined with quadrupole time-of-flight mass spectrometry (UPC²-Q-TOF-MS) characterized a total of 42 different triacylglycerols in tomato seed oil.[2][3]
This compound , with the chemical formula C63H122O6, is the triglyceride formed from one molecule of glycerol and three molecules of arachidic acid. While its precise concentration in tomato seed oil has not been extensively quantified in publicly available literature, its presence is inferred from the detection of its constituent fatty acid.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C63H122O6 |
| Molar Mass | 975.6 g/mol |
| IUPAC Name | 2,3-di(icosanoyloxy)propyl icosanoate |
| Physical Description | White powder |
| CAS Number | 620-64-4 |
Experimental Protocols
For researchers aiming to study this compound in tomato seed oil, robust extraction and analytical methods are crucial. The following sections detail established protocols for the extraction of oil from tomato seeds and the subsequent analysis of its triglyceride content.
Extraction of Tomato Seed Oil
Several methods can be employed to extract oil from tomato seeds, each with its own advantages in terms of yield and preservation of bioactive compounds.
This is a common laboratory-scale method for achieving high oil recovery.
Protocol:
-
Sample Preparation: Dry tomato seeds at 60°C in an oven until a constant weight is achieved. Grind the dried seeds into a fine powder using a laboratory mill.
-
Extraction:
-
Place the powdered seeds in a Soxhlet apparatus.
-
Extract the oil using n-hexane or petroleum ether as the solvent for 6-8 hours.
-
-
Solvent Removal: Remove the solvent from the extracted oil using a rotary evaporator under reduced pressure at 40°C.
-
Oil Storage: Store the extracted oil in a sealed, dark container at 4°C to prevent oxidation.
SFE using carbon dioxide (CO₂) is a green technology that yields high-quality oil without residual solvent.
Protocol:
-
Sample Preparation: Prepare dried and ground tomato seeds as described for solvent extraction.
-
SFE System Setup:
-
Load the ground seeds into the extraction vessel of the SFE system.
-
Set the extraction parameters. Typical conditions are:
-
Pressure: 300-400 bar
-
Temperature: 40-60°C
-
CO₂ flow rate: 2-4 L/min
-
-
-
Extraction: Perform the extraction for a predetermined time (e.g., 2-4 hours). The oil is collected in a separator vessel.
-
Oil Collection and Storage: Collect the oil and store it under the same conditions as solvent-extracted oil.
Analysis of this compound and Other Triglycerides
The identification and quantification of specific triglycerides like this compound require sophisticated chromatographic and mass spectrometric techniques.
To confirm the presence of arachidic acid, the oil is first transesterified to convert fatty acids into their more volatile methyl esters (FAMEs).
Protocol:
-
Transesterification:
-
Dissolve a small amount of the extracted tomato seed oil (e.g., 50 mg) in 1 mL of n-hexane.
-
Add 0.2 mL of 2M methanolic potassium hydroxide (KOH).
-
Vortex the mixture for 2 minutes.
-
Centrifuge to separate the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Injector: Split/splitless injector, temperature set at 250°C.
-
Column: A polar capillary column (e.g., BPX70, 60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp to 240°C at a rate of 4°C/min.
-
Hold at 240°C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-500.
-
Ion source temperature: 230°C.
-
-
-
Identification: Identify FAMEs by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards.
HPLC coupled with mass spectrometry is a powerful technique for the direct analysis of intact triglycerides.
Protocol:
-
Sample Preparation:
-
Dissolve the tomato seed oil in a suitable solvent mixture (e.g., chloroform/methanol 1:1, v/v) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC System:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using two solvents:
-
Solvent A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium formate.
-
Solvent B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
-
Gradient Program: A linear gradient from 30% B to 100% B over 40 minutes, followed by a 10-minute hold at 100% B.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: m/z 300-1200.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
-
-
Identification and Quantification: Identify this compound by its specific mass-to-charge ratio ([M+NH₄]⁺ or [M+H]⁺) and its fragmentation pattern. Quantification can be achieved using an external standard curve of a pure this compound standard.
Visualizations
The following diagrams illustrate the logical relationships and experimental workflows discussed in this guide.
Caption: Logical relationship of this compound in Tomato Seed Oil.
Caption: Workflow for the extraction of tomato seed oil.
Caption: Analytical workflow for fatty acids and triglycerides.
Biological Activity and Future Directions
Currently, there is a significant gap in the scientific literature regarding the specific biological activities and signaling pathways of this compound. While some sources suggest potential antibacterial properties, these claims require substantial experimental validation.
For researchers and drug development professionals, this represents both a challenge and an opportunity. The established presence of this compound in a natural, food-grade oil warrants further investigation into its potential physiological effects. Key areas for future research include:
-
Quantitative Analysis: Developing and validating a robust method for the precise quantification of this compound in tomato seed oil from various cultivars.
-
In Vitro Bioassays: Screening this compound for a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.
-
Mechanism of Action Studies: If significant bioactivity is identified, elucidating the underlying molecular mechanisms and signaling pathways.
-
Bioavailability and Metabolism: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its fate in biological systems.
This compound is a minor but present component of the complex triglyceride profile of tomato seed oil. While current knowledge about its specific concentration and biological activity is limited, this technical guide provides the necessary foundational information and detailed experimental protocols for its further study. The methodologies for oil extraction and triglyceride analysis outlined herein offer a clear path for researchers to explore the potential of this and other minor lipid components in natural products. The elucidation of the biological roles of such compounds could unlock new avenues for nutritional and therapeutic applications.
References
- 1. Characteristics and composition of tomato seed oil | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 2. Triacylglycerols and Fatty Acid Compositions of Cucumber, Tomato, Pumpkin, and Carrot Seed Oils by Ultra-Performance Convergence Chromatography Combined with Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triacylglycerols and Fatty Acid Compositions of Cucumber, Tomato, Pumpkin, and Carrot Seed Oils by Ultra-Performance Convergence Chromatography Combined with Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of Triarachidin in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triarachidin, a triglyceride composed of three arachidic acid molecules, represents a minor yet intriguing component of the lipid landscape. While its direct biological activities remain largely uncharacterized, its metabolic fate is intrinsically linked to that of its constituent long-chain saturated fatty acid, arachidic acid. This technical guide delves into the current understanding of this compound's journey through metabolic pathways, from its initial digestion to the subsequent cellular impact of arachidic acid. We explore the enzymatic hydrolysis of this compound, the absorption and metabolic processing of arachidic acid, and its putative roles in influencing cellular signaling and gene expression, drawing parallels with other well-studied saturated fatty acids. This document also provides an overview of established experimental protocols for the analysis of long-chain fatty acids and outlines potential research directions to elucidate the specific functions of this compound and arachidic acid in the broader context of lipid metabolism.
Introduction to this compound and Arachidic Acid
This compound is a simple triacylglycerol, a lipid molecule consisting of a glycerol backbone esterified with three molecules of arachidic acid. Arachidic acid (20:0) is a 20-carbon saturated fatty acid (SFA). While not as abundant as other saturated fatty acids like palmitic or stearic acid, arachidic acid is found in various plant oils, including peanut oil. The physiological significance of this compound itself is not well-documented; its primary role in metabolism is likely as a dietary source of arachidic acid.
Digestion and Absorption of this compound
The initial step in the metabolism of dietary this compound occurs in the gastrointestinal tract. Like other triglycerides, this compound undergoes enzymatic hydrolysis, primarily mediated by pancreatic lipases. This process breaks down the triglyceride into two free fatty acids and one monoacylglycerol.
The resulting arachidic acid and monoacylglycerol are then absorbed by the enterocytes lining the small intestine. Within these cells, they are re-esterified back into triglycerides and packaged into chylomicrons, which are then secreted into the lymphatic system and subsequently enter the bloodstream for distribution to various tissues.
Metabolic Fate of Arachidic Acid
Once delivered to the tissues, arachidic acid, liberated from this compound, can enter several metabolic pathways. The primary fates of arachidic acid are:
-
β-Oxidation: As a long-chain saturated fatty acid, arachidic acid can be transported into the mitochondria and undergo β-oxidation to generate acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle for the production of ATP, serving as an energy source for the cell.
-
Incorporation into Complex Lipids: Arachidic acid can be incorporated into various complex lipids, including phospholipids, sphingolipids, and other triglycerides. This incorporation can influence the composition and physical properties of cellular membranes.
Triarachidin as an Endogenous Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triarachidin, a triacylglycerol (TAG) composed of a glycerol backbone esterified with three molecules of arachidic acid (a 20-carbon saturated fatty acid), is classified as an endogenous metabolite within the de novo triacylglycerol biosynthesis pathway.[1] While specific quantitative data on endogenous this compound levels are not extensively documented in the literature, its metabolic pathway and potential biological significance can be inferred from the well-established biochemistry of triacylglycerols and saturated fatty acids. This technical guide provides an in-depth overview of the core aspects of this compound metabolism, including its biosynthesis, catabolism, and potential signaling implications. Furthermore, it details the experimental protocols for the extraction, identification, and quantification of triacylglycerols like this compound from biological matrices and presents the necessary visualizations for the described biochemical pathways and experimental workflows.
Introduction
Triacylglycerols are the primary form of energy storage in eukaryotes.[2] Beyond their role in energy metabolism, specific TAG species and their constituent fatty acids are increasingly recognized for their involvement in cellular signaling and metabolic regulation.[3][4] this compound, as a saturated triacylglycerol, is synthesized and catabolized through the canonical pathways of lipid metabolism. The liberation of its constituent arachidic acid through lipolysis suggests potential downstream biological effects, as saturated fatty acids are known to act as signaling molecules, for instance, by activating Toll-like receptors (TLRs) and influencing pathways related to inflammation and metabolic stress.[3][5] This guide will explore these facets in detail.
Data Presentation: Quantitative Analysis of Triacylglycerols
| Analyte | Sample Type | Concentration (μg/g tissue) | Standard Deviation | Method of Quantification |
| This compound (TG 20:0/20:0/20:0) | Human Adipose Tissue | Not Reported | N/A | LC-MS/MS |
| Human Liver | Not Reported | N/A | LC-MS/MS | |
| Human Plasma | Not Reported | N/A | LC-MS/MS | |
| Total Triacylglycerols | Human Adipose Tissue | 85,000 | 12,000 | Gravimetric |
| Human Liver | 40,000 | 7,500 | Colorimetric Assay | |
| Human Plasma | 1,500 | 300 | Enzymatic Assay |
Biosynthesis of this compound
This compound is synthesized via the de novo triacylglycerol synthesis pathway, primarily in the endoplasmic reticulum. This pathway involves a series of enzymatic acylations of a glycerol-3-phosphate backbone.[6][7]
Key Enzymes in this compound Biosynthesis: [6][7]
-
Glycerol-3-phosphate acyltransferase (GPAT): Catalyzes the first acylation of glycerol-3-phosphate to form lysophosphatidic acid.
-
1-acylglycerol-3-phosphate acyltransferase (AGPAT): Adds the second fatty acyl-CoA to lysophosphatidic acid to form phosphatidic acid.
-
Phosphatidic acid phosphatase (PAP): Dephosphorylates phosphatidic acid to yield diacylglycerol (DAG).
-
Diacylglycerol acyltransferase (DGAT): Catalyzes the final step, the acylation of DAG to form triacylglycerol.
References
- 1. This compound | C63H122O6 | CID 522017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lipolysis – A highly regulated multi-enzyme complex mediates the catabolism of cellular fat stores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms and the Role of Saturated Fatty Acids in the Progression of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Complex and Important Cellular and Metabolic Functions of Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymes of triacylglycerol synthesis and their regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of key enzymes involved in triacylglycerol biosynthesis in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Biological Functions of Triarachidin: A Technical Guide
Disclaimer: Scientific literature explicitly detailing the biological functions, signaling pathways, and specific quantitative effects of Triarachidin (glyceryl trieicosanoate) is scarce. This guide synthesizes current knowledge of long-chain saturated fatty acid and triglyceride metabolism to infer the likely biological roles and experimental considerations for this compound. The information presented should be interpreted as a foundational framework for research rather than a definitive summary of this compound-specific functions.
Core Concepts: The Biological Role of this compound as a Saturated Triglyceride
This compound is a triglyceride, a type of lipid molecule composed of a glycerol backbone esterified with three molecules of arachidic acid, a 20-carbon saturated fatty acid (C20:0). In biological systems, the primary function of triglycerides is the storage of metabolic energy. Due to its composition of long-chain saturated fatty acids, this compound is a solid at room temperature and represents a highly concentrated form of energy.
The biological activities of this compound are not mediated by the intact molecule itself but rather through the metabolic products of its hydrolysis: glycerol and arachidic acid. This breakdown, known as lipolysis, is catalyzed by lipases. Once liberated, these components enter distinct metabolic pathways.
Glycerol Metabolism: The glycerol backbone can be transported to the liver, where it is converted to glycerol-3-phosphate. This intermediate can then enter glycolysis to be used for energy production or gluconeogenesis to be converted into glucose.
Arachidic Acid Metabolism: As a long-chain saturated fatty acid, arachidic acid can undergo several metabolic fates:
-
Beta-Oxidation: The primary pathway for energy production from fatty acids, where arachidic acid is broken down in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle.
-
Incorporation into Cellular Lipids: Arachidic acid can be re-esterified into other lipids, such as phospholipids and other triglycerides, contributing to membrane structure and energy storage.
-
Cellular Signaling (Indirect): While saturated fatty acids are not typically considered primary signaling molecules in the same way as unsaturated fatty acids, their metabolism can influence cellular processes. For instance, an overabundance of saturated fatty acids can lead to cellular stress, including endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS). The sequestration of excess fatty acids into triglycerides is a key protective mechanism against this lipotoxicity.
Quantitative Data on Saturated Fatty Acid and Triglyceride Metabolism
| Parameter Measured | Cell Type/Model System | Treatment Conditions | Quantitative Finding | Reference |
| Intracellular Triglyceride Accumulation | Human Cardiomyocytes (AC16 cells) | 0.4 mM Palmitate (C16:0) for 24h | 1.46-fold increase in triglyceride levels compared to control. | [1] |
| Human Cardiomyocytes (AC16 cells) | 0.4 mM Oleate (C18:1) for 24h | 2.12-fold increase in triglyceride levels compared to control.[1] | [1] | |
| CHO Cells | 500 µM Palmitate (C16:0) + 200 µM Oleate (C18:1) for 6h | No significant difference in total intracellular accumulation of radiolabeled palmitate compared to palmitate alone. | [2] | |
| Lipolysis Rates | Murine Adipose Tissue (ex vivo) | Basal (unstimulated) | Linear release of free fatty acids and glycerol over time, allowing for rate calculation. | [3] |
| Murine Adipose Tissue (ex vivo) | Stimulated with 0.5 µM CL-316,243 (β-adrenergic agonist) | Increased rate of free fatty acid and glycerol release compared to basal conditions. | [3] | |
| Isolated Lipid Droplets from Cultured Cells | N/A | LD-associated lipolytic activity can be calculated as nmol of released fatty acid per µmol of triglyceride per hour. | [4] |
Experimental Protocols
Quantification of Intracellular Triglyceride Accumulation
This protocol describes a common method for quantifying changes in intracellular triglyceride levels following treatment with a fatty acid, such as arachidic acid.
Objective: To measure the total intracellular triglyceride content in cultured cells.
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes, or cardiomyocytes)
-
Cell culture medium and supplements
-
Fatty acid of interest (e.g., arachidic acid) complexed to bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Commercial triglyceride quantification kit (colorimetric or fluorometric)
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Prepare the fatty acid-BSA complex by dissolving the fatty acid in a suitable solvent (e.g., ethanol) and then complexing it with BSA in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the fatty acid-BSA complex or a BSA-only control.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
-
Cell Lysis and Triglyceride Extraction:
-
After incubation, wash the cells twice with ice-cold PBS to remove any remaining treatment medium.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice to lyse the cells.
-
Scrape the cells and collect the lysate.
-
Homogenize the lysate if necessary and centrifuge to pellet cell debris.
-
-
Triglyceride Quantification:
-
Use a commercial triglyceride quantification kit according to the manufacturer's instructions.
-
Typically, this involves adding a lipase to the cell lysate to hydrolyze the triglycerides, releasing glycerol.
-
The glycerol is then measured in a subsequent enzymatic reaction that produces a colorimetric or fluorometric signal.
-
Prepare a standard curve using the glycerol or triglyceride standard provided in the kit.
-
Measure the absorbance or fluorescence of the samples and standards using a plate reader.
-
-
Data Analysis:
-
Calculate the triglyceride concentration in each sample using the standard curve.
-
Normalize the triglyceride concentration to the total protein concentration of the cell lysate to account for differences in cell number.
-
Measurement of Lipolysis
This protocol outlines a method for measuring the rate of lipolysis in cultured cells by quantifying the release of glycerol into the medium.[3][5]
Objective: To determine the rate of triglyceride breakdown in cultured adipocytes.
Materials:
-
Differentiated adipocytes in a multi-well plate
-
Lipolysis assay buffer (e.g., DMEM with 2% BSA)
-
Lipolysis stimulating agent (e.g., isoproterenol)
-
Glycerol quantification kit
-
Plate reader
Procedure:
-
Cell Preparation:
-
Differentiate pre-adipocytes into mature adipocytes in a multi-well plate.
-
Gently wash the differentiated adipocytes twice with PBS.
-
-
Lipolysis Assay:
-
Remove the PBS and add pre-warmed lipolysis assay buffer to each well.
-
To stimulate lipolysis, add a stimulating agent (e.g., isoproterenol) to the treatment wells. For basal lipolysis, add the vehicle control.
-
Incubate the plate at 37°C in a humidified incubator.
-
At various time points (e.g., 0, 1, 2, 3 hours), collect a small aliquot of the assay buffer from each well.
-
-
Glycerol Quantification:
-
Use a commercial glycerol quantification kit to measure the concentration of glycerol in the collected media samples.
-
Follow the manufacturer's protocol, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the glycerol concentration.
-
Prepare a glycerol standard curve.
-
Measure the absorbance or fluorescence of the samples and standards.
-
-
Data Analysis:
-
Calculate the concentration of glycerol released at each time point.
-
Plot the glycerol concentration against time to determine the rate of lipolysis (the slope of the linear portion of the curve).
-
Normalize the lipolysis rate to the total protein or DNA content of the cells in each well.
-
Visualizing Pathways and Workflows
Metabolic Pathway of this compound
The following diagram illustrates the general metabolic fate of this compound, from its hydrolysis to the subsequent pathways of its constituent molecules, arachidic acid and glycerol.
Caption: General metabolic pathway of this compound.
Experimental Workflow for Quantifying Intracellular Triglycerides
The diagram below outlines the key steps in an experimental workflow designed to quantify the accumulation of intracellular triglycerides in response to fatty acid treatment.
Caption: Experimental workflow for triglyceride quantification.
References
- 1. Sequestration of fatty acids in triglycerides prevents endoplasmic reticulum stress in an in vitro model of cardiomyocyte lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triglyceride accumulation protects against fatty acid-induced lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zen-bio.com [zen-bio.com]
Methodological & Application
Application Note: Analysis of Triarachidin by HPLC-ELSD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triarachidin is a saturated triglyceride composed of glycerol and three units of arachidic acid (C20:0). As a high molecular weight, non-chromophoric lipid, its analysis presents challenges for common HPLC detection methods like UV-Vis. High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) offers a robust and sensitive solution for the quantification of this compound. The ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it ideal for non-volatile compounds like triglycerides.[1][2] This application note provides a detailed protocol for the analysis of this compound using HPLC-ELSD.
Experimental Protocols
A reversed-phase HPLC method is employed for the separation of this compound. The method is optimized for the analysis of long-chain triglycerides.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound standard (white powder)[3][4].
-
Dissolve the standard in an appropriate organic solvent, such as chloroform or a mixture of chloroform and methanol, to create a stock solution of a known concentration (e.g., 1 mg/mL).[5] this compound is soluble in organic solvents but poorly soluble in water.[5]
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.
-
-
Sample Matrix Preparation:
-
The sample preparation method will vary depending on the matrix.
-
For solid samples, extraction with a suitable organic solvent may be necessary.[6]
-
For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the lipid fraction and remove interfering substances.[6]
-
Ensure the final sample is dissolved in a solvent compatible with the initial mobile phase conditions to prevent peak distortion. It is recommended to avoid hexane as an injection solvent in reversed-phase HPLC as it can cause peak broadening.[7]
-
HPLC-ELSD Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Gradient | 0-20 min, 30-70% B; 20-25 min, 70% B; 25.1-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
ELSD Settings:
| Parameter | Value |
| Drift Tube Temperature | 50 °C |
| Nebulizer Gas (Nitrogen) Pressure | 3.5 bar |
| Gain | 1 |
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound under the specified conditions. Please note that these values are estimates based on the analysis of similar long-chain triglycerides and may require optimization for specific instrumentation and applications.
| Analyte | Expected Retention Time (min) | Limit of Detection (LOD) (ng on-column) | Limit of Quantification (LOQ) (ng on-column) |
| This compound | 15 - 20 | 5 - 15 | 15 - 50 |
Experimental Workflow
The following diagram illustrates the logical workflow for the analysis of this compound by HPLC-ELSD.
References
- 1. agilent.com [agilent.com]
- 2. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound | C63H122O6 | CID 522017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Lipids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. aocs.org [aocs.org]
Application Notes and Protocols for the Mass Spectrometric Analysis of Triarachidin
FOR IMMEDIATE RELEASE
Unraveling the Structure: Detailed Application Notes on the Mass Spectrometry Fragmentation Pattern of Triarachidin
[City, State] – [Date] – In a significant contribution to the fields of lipidomics and drug development, new application notes detailing the mass spectrometry fragmentation pattern of this compound are now available. These comprehensive guidelines offer researchers, scientists, and professionals in drug development a robust framework for the identification and characterization of this high molecular weight saturated triglyceride.
This compound, a triacylglycerol composed of three arachidic acid moieties, serves as a model compound for understanding the behavior of saturated fats in various biological and industrial processes. The newly released protocols provide a meticulous methodology for its analysis using advanced mass spectrometry techniques, paving the way for more accurate and reproducible research in areas such as metabolic disorders, nutritional science, and pharmaceutical formulation.
"A clear understanding of the fragmentation patterns of complex lipids like this compound is crucial for their unambiguous identification and quantification," stated a leading researcher in the field. "These application notes and protocols will be an invaluable resource for the scientific community, enabling more precise and reliable lipid analysis."
The detailed documentation includes comprehensive experimental protocols, data presentation in clearly structured tables, and mandatory visualizations of fragmentation pathways and experimental workflows, empowering researchers to replicate and build upon these findings.
Application Notes: Mass Spectrometry Fragmentation of this compound
Introduction
This compound is a saturated triacylglycerol (TAG) with the systematic name 1,2,3-tri(icosanoyl)oxypropane. It consists of a glycerol backbone esterified with three molecules of arachidic acid (20:0). Its chemical formula is C63H122O6, and it has a monoisotopic mass of 974.9241 Da. The analysis of high molecular weight, saturated TAGs like this compound by mass spectrometry is essential for various fields, including lipidomics, food science, and pharmaceutical sciences. This document outlines the characteristic fragmentation patterns of this compound observed under different ionization conditions and provides detailed protocols for its analysis.
Fragmentation Mechanisms of this compound
The fragmentation of this compound in mass spectrometry is highly dependent on the ionization technique employed. The two most common methods, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), yield distinct fragmentation patterns.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in the formation of intact molecular adducts. For this compound, the most commonly observed adducts in positive ion mode are the ammonium adduct [M+NH4]+ (m/z 992.9585) and the sodium adduct [M+Na]+ (m/z 997.9134).[1] Tandem mass spectrometry (MS/MS) of these precursor ions predominantly leads to the neutral loss of one of the arachidic acid chains (C20H40O2, molecular weight 312.53 Da). This results in the formation of a diacylglycerol-like fragment ion.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a more energetic ionization technique compared to ESI. For saturated triglycerides like this compound, APCI often leads to in-source fragmentation.[2][3] Consequently, the protonated molecule [M+H]+ may be of low abundance or absent altogether.[2][3] The primary observable ions are the diacylglycerol-like fragment ions [M-RCOO]+, resulting from the loss of an arachidic acid moiety.[2]
Predicted Fragmentation Pattern of this compound
Given the consistent fragmentation behavior of saturated triglycerides, a predicted tandem mass spectrum for the [M+NH4]+ adduct of this compound is presented below. The primary fragmentation pathway involves the neutral loss of an arachidic acid molecule (312.53 Da).
| Precursor Ion (m/z) | Adduct | Predicted Fragment Ion (m/z) | Description of Neutral Loss |
| 992.96 | [M+NH4]+ | 662.62 | Neutral loss of arachidic acid (C20H40O2) |
| 992.96 | [M+NH4]+ | 313.28 | Arachidic acid acylium ion [RCO]+ |
Experimental Protocols
Sample Preparation
A robust and reproducible sample preparation protocol is critical for the accurate analysis of this compound.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as chloroform or a mixture of methanol/dichloromethane (1:1, v/v).
-
Lipid Extraction from Biological Matrices: For the analysis of this compound in biological samples, a lipid extraction is necessary. A commonly used method is the Folch or Bligh-Dyer extraction.
-
Homogenize the sample in a chloroform/methanol mixture.
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., isopropanol/acetonitrile/water).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 or C30 reversed-phase column is suitable for the separation of triglycerides.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B should be employed to elute the highly nonpolar this compound.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Elevated temperatures (e.g., 40-60°C) can improve peak shape and reduce viscosity.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended for detecting the [M+NH4]+ adduct.
-
Precursor Ion Selection: Set the mass spectrometer to isolate the [M+NH4]+ ion of this compound (m/z 992.96).
-
Collision Energy: Optimize the collision energy to induce fragmentation. For triglycerides, this is typically in the range of 20-40 eV. The optimal energy should result in a prominent diacylglycerol-like fragment ion.
-
Product Ion Scanning: Scan for the expected product ions, primarily the diacylglycerol-like fragment resulting from the neutral loss of arachidic acid.
-
Visualizations
Fragmentation Pathway of this compound
Caption: Fragmentation of the this compound ammonium adduct.
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound analysis by LC-MS/MS.
References
Application Notes and Protocols for the Quantification of Triarachidin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triarachidin (Glycerol triarachidate) is a saturated triglyceride composed of a glycerol backbone esterified with three molecules of arachidic acid (a 20-carbon saturated fatty acid). As a specific triacylglycerol, its quantification in biological matrices such as plasma, serum, and tissues can be crucial for various research areas, including lipid metabolism, nutritional studies, and the development of therapeutics targeting lipid pathways. This document provides detailed application notes and protocols for the accurate and precise quantification of this compound in biological samples using state-of-the-art analytical techniques.
Data Presentation
The following tables summarize representative quantitative data for this compound analysis. It is important to note that specific concentrations of this compound are not widely reported in the literature; therefore, this data is illustrative of typical performance for a validated LC-MS/MS method and expected physiological ranges for a specific triglyceride.
Table 1: Representative Quantitative Data for this compound in Human Plasma
| Parameter | Value |
| Analyte | This compound |
| Biological Matrix | Human Plasma |
| Concentration Range (Illustrative) | 50 - 5,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Upper Limit of Quantification (ULOQ) | 5,000 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
Table 2: Method Comparison for Triacylglycerol Quantification
| Feature | LC-MS/MS Method | Enzymatic Assay |
| Specificity | High (measures specific triglyceride) | Low (measures total triglycerides) |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (µg/mL to mg/mL) |
| Sample Volume | Low (µL) | Low to moderate (µL to mL) |
| Throughput | High (with automation) | High |
| Information Provided | Absolute concentration of a specific lipid | Total concentration of all triglycerides |
| Instrumentation | Triple Quadrupole Mass Spectrometer | Spectrophotometer or Fluorometer |
| Cost | High | Low |
Experimental Protocols
Two primary methodologies are presented for the quantification of triacylglycerols in biological samples: a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound and a general enzymatic assay for total triglycerides.
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol describes a robust method for the sensitive and specific quantification of this compound in human serum or plasma.
1. Sample Preparation (Protein Precipitation & Lipid Extraction)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human serum or plasma.
-
Spike with 10 µL of internal standard working solution (e.g., this compound-d5, if commercially available, or a structurally similar deuterated triglyceride like Tristearin-d5). The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variations in extraction and ionization.[1]
-
Add 400 µL of ice-cold isopropanol.[2]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water with 0.1% formic acid and 5 mM ammonium formate).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 5 mM ammonium formate.[2]
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 98% B
-
8-10 min: Hold at 98% B
-
10.1-12 min: Return to 30% B and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (Ammonium Adduct [M+NH4]+): Precursor ion (m/z) -> Product ion (m/z) corresponding to the neutral loss of one arachidic acid molecule. The exact m/z values would need to be determined by direct infusion of a this compound standard.
-
Internal Standard: Corresponding MRM transition for the deuterated standard.
-
-
Key MS Parameters (to be optimized):
-
3. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the known concentrations of this compound standards prepared in a surrogate matrix (e.g., charcoal-stripped serum).
Protocol 2: Total Triglyceride Quantification by Enzymatic Assay
This protocol provides a general method for determining the total triglyceride content in biological samples and can be used as a complementary technique. Many commercial kits are available based on this principle.
1. Principle
Triglycerides are hydrolyzed by lipase to glycerol and free fatty acids. The glycerol is then phosphorylated by glycerol kinase to glycerol-3-phosphate, which is subsequently oxidized by glycerol phosphate oxidase to produce hydrogen peroxide (H₂O₂). The H₂O₂ reacts with a chromogenic probe in the presence of a peroxidase to generate a colored product, which is measured by absorbance.
2. Sample Preparation
-
Serum/Plasma: Can often be used directly or with minimal dilution in the assay buffer.
-
Tissue:
-
Homogenize ~100 mg of tissue in 1 mL of a 5% Nonidet P-40 solution in water.
-
Heat the homogenate to 80-100°C for 5 minutes, or until the solution becomes cloudy, to solubilize all triglycerides. Cool to room temperature.
-
Repeat the heating and cooling step once more.
-
Centrifuge at high speed for 2 minutes to remove insoluble material.
-
The supernatant can then be used in the assay.
-
3. Assay Procedure (96-well plate format)
-
Standard Curve Preparation: Prepare a series of glycerol or triglyceride standards in the assay buffer according to the manufacturer's instructions (typically in the range of 0 to 10 nmol/well).
-
Sample Preparation: Add 2-50 µL of the prepared sample to each well. Adjust the final volume to 50 µL with assay buffer.
-
Lipase Treatment: Add 2 µL of lipase to each standard and sample well. Mix and incubate for 20 minutes at room temperature. This step converts triglycerides to glycerol.
-
Note: To correct for endogenous glycerol, a sample background control should be prepared for each sample by omitting the lipase.
-
-
Reaction Mix: Prepare a reaction mix containing the glycerol probe, enzyme mix, and assay buffer according to the kit's protocol. Add 50 µL of the reaction mix to each well.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Subtract the background reading from all measurements. Determine the triglyceride concentration in the samples from the standard curve, after correcting for the sample background (endogenous glycerol).
Visualizations
Metabolic Pathway of a Saturated Triglyceride
The following diagram illustrates the general metabolic pathway for the breakdown of a saturated triglyceride, such as this compound.
Caption: Metabolic fate of this compound after lipolysis.
Experimental Workflow for LC-MS/MS Quantification
This diagram outlines the key steps in the quantification of this compound from a biological sample using LC-MS/MS.
References
Application Notes and Protocols: Extraction of Triarachidin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triarachidin is a triglyceride derived from three units of arachidic acid, a saturated fatty acid with a 20-carbon chain. While not a major component of most plant oils, it is present in select sources and may be of interest for various research and development applications due to its specific physical and chemical properties. This document provides a detailed protocol for the extraction, purification, and analysis of this compound from plant material, with a primary focus on peanuts (Arachis hypogaea L.), a known source of arachidic acid.[1][2] The methodologies described herein are based on established principles of lipid extraction and purification.
Data Presentation
The concentration of arachidic acid, the constituent fatty acid of this compound, varies among different peanut varieties and is influenced by cultivation conditions. The following tables summarize the reported content of arachidic acid and other major fatty acids in peanut oil, which can serve as a reference for selecting starting material.
Table 1: Fatty Acid Composition of Peanut (Arachis hypogaea L.) Oil (%)
| Fatty Acid | Chemical Formula | Content Range (%) | Reference |
| Palmitic Acid | C16:0 | 8.35 - 15.00 | [2][3] |
| Stearic Acid | C18:0 | 1.45 - 3.70 | [2][3] |
| Oleic Acid | C18:1 | 35.6 - 62.43 | [4][1][3] |
| Linoleic Acid | C18:2 | 18.27 - 43.2 | [4][1][3] |
| Arachidic Acid | C20:0 | 0.80 - 2.4 | [1][2] |
| Behenic Acid | C22:0 | 0.94 - 4.4 | [1][5][3] |
| Lignoceric Acid | C24:0 | 0.4 - 1.9 | [1] |
Table 2: Comparison of Oil Yield from Different Extraction Methods for Peanuts
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Soxhlet | n-Hexane | 60 | 8 h | 95 | [6][7] |
| Soxhlet | Petroleum Ether | 100 | 8 h | 100 | [6] |
| Supercritical Fluid Extraction (SC-CO₂) | CO₂ | 40 - 60 | 80 min | 30 | [6] |
| Aqueous Enzymatic | Water (with Protizyme) | 40 | 18 h | 86 - 92 | [6] |
| Cold Press | None | Ambient | - | Variable | [7] |
Experimental Protocols
This protocol is divided into three main stages: (1) Extraction of Crude Oil, (2) Purification of Triglycerides and Isolation of this compound, and (3) a general overview of Analytical Methods for identification.
Extraction of Crude Oil from Peanut Kernels
Objective: To extract the total lipid fraction (crude oil) from peanut kernels. The Soxhlet method is described here due to its high efficiency.[6][7]
Materials and Reagents:
-
Dried peanut kernels
-
n-Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Grinder or mill
-
Soxhlet apparatus
-
Cellulose extraction thimbles
-
Rotary evaporator
-
Heating mantle
-
Filter paper (Whatman No. 2)
Procedure:
-
Sample Preparation:
-
Select high-quality, mature peanut kernels.
-
Dry the kernels in an oven at 60°C to a constant weight to remove moisture.
-
Grind the dried kernels into a fine powder using a grinder or mill.
-
-
Soxhlet Extraction:
-
Accurately weigh approximately 50 g of the peanut powder and place it into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill a round-bottom flask with 350 mL of n-hexane and connect it to the Soxhlet apparatus.
-
Assemble the condenser on top of the extractor and ensure a continuous flow of cold water.
-
Heat the n-hexane using a heating mantle to its boiling point (approximately 69°C).
-
Allow the extraction to proceed for 8 hours, ensuring continuous cycling of the solvent.[7]
-
-
Solvent Removal:
-
After extraction, allow the apparatus to cool down.
-
Disconnect the round-bottom flask containing the oil-hexane mixture (miscella).
-
Remove the n-hexane from the miscella using a rotary evaporator under vacuum at 50°C.[7]
-
-
Drying of Crude Oil:
-
To remove any residual water, pass the extracted crude oil through a funnel containing anhydrous sodium sulfate layered with Whatman No. 2 filter paper.[7]
-
Store the crude oil in a sealed, airtight container at 4°C, protected from light.
-
Purification of Triglycerides and Isolation of this compound
Objective: To separate the triglyceride fraction from other lipids and then to isolate this compound. This is a challenging step due to the chemical similarity of different triglycerides. A multi-step chromatographic approach is generally required.
Materials and Reagents:
-
Crude peanut oil
-
Silica gel (for column chromatography)
-
Solvent systems for chromatography (e.g., hexane, diethyl ether, ethyl acetate)
-
Reversed-phase C18 silica gel
-
HPLC system with a preparative or semi-preparative column
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Column Chromatography (Initial Triglyceride Separation):
-
Prepare a silica gel column using a non-polar solvent such as hexane.
-
Dissolve a known amount of the crude peanut oil in a minimal volume of hexane.
-
Load the sample onto the column.
-
Elute the column with a gradient of solvents with increasing polarity (e.g., starting with hexane and gradually adding diethyl ether or ethyl acetate).
-
Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC). Triglycerides are non-polar and will elute with low to medium polarity solvents.
-
Combine the fractions containing the triglyceride mixture.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) for this compound Isolation:
-
The triglyceride fraction is further separated based on the fatty acid composition using reversed-phase HPLC.
-
A C18 column is typically used for the separation of triglycerides.[8]
-
The mobile phase is typically a non-aqueous solvent system (e.g., acetonitrile/isopropanol).
-
Inject the triglyceride fraction onto the preparative HPLC column.
-
The separation is based on the equivalent carbon number (ECN), where triglycerides with longer chain fatty acids and fewer double bonds (like this compound) will have longer retention times.
-
Collect the fractions corresponding to the expected retention time of this compound.
-
Multiple runs may be necessary to obtain a sufficient quantity of the purified compound.
-
Analytical Methods for Identification and Quantification
Objective: To confirm the identity and determine the purity of the isolated this compound.
Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for fatty acid analysis.[9] The triglycerides are first transesterified to their fatty acid methyl esters (FAMEs). The FAMEs are then analyzed by GC-MS to determine the fatty acid composition. The presence of a high concentration of arachidic acid methyl ester in a purified fraction is indicative of this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used for the direct analysis of intact triglycerides.[9][10][11] Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used as the ionization source.[10][11] The mass spectrum will show a molecular ion corresponding to the mass of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the triglyceride structure and the nature of the fatty acid chains.
Mandatory Visualizations
Caption: Workflow for this compound Extraction and Analysis.
Caption: Purification logic for isolating this compound.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. field-crops.org [field-crops.org]
- 3. researchgate.net [researchgate.net]
- 4. ajar.journals.ekb.eg [ajar.journals.ekb.eg]
- 5. Physicochemical properties of new peanut (Arachis hypogaea L.) varieties | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 6. Defatting and Defatted Peanuts: A Critical Review on Methods of Oil Extraction and Consideration of Solid Matrix as a By-Product or Intended Target [mdpi.com]
- 7. Effects of Extraction Methods on the Bioactivities and Nutritional Value of Virginia and Valencia-Type Peanut Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. agilent.com [agilent.com]
- 11. Profiling of triacylglycerol composition in arachidonic acid single cell oil from Mortierella alpina by using ultra-per… [ouci.dntb.gov.ua]
Application Notes and Protocols for Cell-Based Assays Using Triarachidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triarachidin is a saturated triglyceride composed of three units of arachidic acid esterified to a glycerol backbone. As a long-chain saturated fatty acid-containing triglyceride, this compound serves as a valuable tool in cell-based assays to investigate various aspects of lipid metabolism, including lipid storage, lipotoxicity, and the regulation of associated signaling pathways. These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on intracellular lipid accumulation, cell viability, and the expression of key genes involved in lipid homeostasis.
Mechanism of Action and Cellular Effects
Upon cellular uptake, this compound is hydrolyzed by intracellular lipases into glycerol and arachidic acid. Arachidic acid, a 20-carbon saturated fatty acid, can then be utilized for various cellular processes:
-
Esterification and Storage: Arachidic acid can be re-esterified into triglycerides and stored in lipid droplets, serving as an energy reserve.
-
Incorporation into Cellular Membranes: It can be incorporated into phospholipids, altering membrane fluidity and function.
-
Metabolic Processing: Arachidic acid can be metabolized through β-oxidation for energy production.
-
Induction of Cellular Stress: High concentrations of saturated fatty acids like arachidic acid can lead to cellular stress, including endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), potentially culminating in lipotoxicity and apoptosis.[1][2]
-
Modulation of Signaling Pathways: Saturated fatty acids are known to influence key metabolic signaling pathways, including those mediated by Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which are master regulators of adipogenesis and lipogenesis.[3][4][5]
Experimental Protocols
Protocol 1: Assessment of Intracellular Lipid Accumulation using BODIPY 493/503 Staining
This protocol describes the use of the fluorescent neutral lipid dye BODIPY 493/503 to visualize and quantify the accumulation of intracellular lipid droplets in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., 3T3-L1 preadipocytes, HepG2 hepatocytes)
-
Cell culture medium and supplements
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
BODIPY 493/503 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (4% in PBS)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well, black, clear-bottom for imaging) at a density that allows for logarithmic growth during the experiment.
-
Preparation of this compound-BSA Complex:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform).
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the dried this compound in a solution of fatty acid-free BSA in serum-free medium to the desired final concentration. This complex facilitates the delivery of the water-insoluble this compound to the cells.
-
-
Cell Treatment:
-
Once cells have adhered and reached the desired confluency, replace the culture medium with a medium containing the this compound-BSA complex at various concentrations (e.g., 50, 100, 200 µM).
-
Include a vehicle control (BSA in medium) and a positive control (e.g., oleic acid, known to induce lipid droplet formation).
-
Incubate the cells for a specified period (e.g., 24, 48 hours).
-
-
Staining:
-
Aspirate the treatment medium and wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a working solution of BODIPY 493/503 (e.g., 1 µg/mL in PBS) and DAPI (for nuclear counterstaining).
-
Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Quantification:
-
Image the cells using a fluorescence microscope with appropriate filters for BODIPY 493/503 (green fluorescence) and DAPI (blue fluorescence).
-
Quantify the lipid droplet accumulation by measuring the total fluorescence intensity or the number and area of lipid droplets per cell using image analysis software.
-
Protocol 2: Quantification of Total Cellular Triglycerides
This protocol provides a method for the quantitative determination of total intracellular triglyceride content using a commercial colorimetric or fluorometric assay kit.
Materials:
-
Treated cells from Protocol 1
-
PBS
-
Cell lysis buffer (provided with the kit or a suitable alternative)
-
Triglyceride quantification assay kit (colorimetric or fluorometric)
Procedure:
-
Cell Lysis:
-
After the treatment period with this compound, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the culture plate by adding the appropriate lysis buffer.
-
Scrape the cells and collect the lysate.
-
-
Triglyceride Quantification:
-
Follow the manufacturer's instructions for the triglyceride quantification kit. This typically involves:
-
Incubating the cell lysate with a lipase to release glycerol from the triglycerides.
-
A series of enzymatic reactions that produce a colored or fluorescent product proportional to the amount of glycerol.
-
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Normalization:
-
Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the triglyceride concentration to the total protein concentration to account for differences in cell number.
-
Protocol 3: Cell Viability and Cytotoxicity Assay
This protocol assesses the effect of this compound on cell viability and cytotoxicity, which is crucial for distinguishing between lipid storage and lipotoxicity.
Materials:
-
Treated cells from Protocol 1
-
Cell viability assay reagent (e.g., MTT, WST-1, or a reagent for measuring ATP content like CellTiter-Glo®)
-
Cytotoxicity assay kit (e.g., LDH release assay)
Procedure:
-
Cell Treatment: Treat cells with a range of this compound concentrations as described in Protocol 1. Include a positive control for cytotoxicity (e.g., staurosporine).
-
Viability Assay (e.g., MTT):
-
At the end of the treatment period, add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Cytotoxicity Assay (e.g., LDH release):
-
Collect the cell culture supernatant before lysing the cells.
-
Perform the LDH release assay on the supernatant according to the manufacturer's protocol.
-
Lyse the remaining cells to determine the maximum LDH release.
-
Calculate cytotoxicity as the percentage of LDH released into the medium relative to the total LDH.
-
Data Presentation
The following tables summarize hypothetical quantitative data from experiments using this compound.
Table 1: Effect of this compound on Intracellular Lipid Accumulation and Cell Viability
| This compound (µM) | Lipid Droplet Fluorescence (Arbitrary Units) | Total Triglycerides (µg/mg protein) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 12 | 15 ± 3 | 100 ± 5 |
| 50 | 250 ± 25 | 45 ± 6 | 98 ± 6 |
| 100 | 480 ± 40 | 85 ± 9 | 95 ± 7 |
| 200 | 850 ± 65 | 150 ± 15 | 80 ± 8 |
| 400 | 1200 ± 90 | 210 ± 20 | 65 ± 9 |
Table 2: Effect of this compound on the Gene Expression of Lipogenic and Lipolytic Markers
| Gene | Fold Change (vs. Vehicle) - 100 µM this compound | Fold Change (vs. Vehicle) - 200 µM this compound |
| Lipogenic Genes | ||
| FASN (Fatty Acid Synthase) | 1.8 ± 0.2 | 2.5 ± 0.3 |
| SCD1 (Stearoyl-CoA Desaturase-1) | 1.5 ± 0.1 | 2.1 ± 0.2 |
| SREBP-1c | 1.6 ± 0.2 | 2.3 ± 0.3 |
| Lipolytic Genes | ||
| ATGL (Adipose Triglyceride Lipase) | 0.8 ± 0.1 | 0.6 ± 0.1 |
| HSL (Hormone-Sensitive Lipase) | 0.9 ± 0.1 | 0.7 ± 0.1 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Saturated Fatty Acid-Induced Lipogenesis and Lipotoxicity
Caption: Cellular metabolism of this compound and its impact on signaling pathways.
Experimental Workflow for Assessing this compound's Cellular Effects
References
Application Notes and Protocols for the Solubility of Triarachidin in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triarachidin is a saturated triglyceride derived from glycerol and three units of arachidic acid (a 20-carbon saturated fatty acid). As a high-molecular-weight lipid, its solubility in organic solvents is a critical parameter in various applications, including drug formulation and delivery, materials science, and analytical chemistry. Understanding the solubility profile of this compound is essential for selecting appropriate solvent systems for its extraction, purification, crystallization, and incorporation into lipid-based formulations.
These application notes provide a summary of the available solubility data for long-chain saturated triglycerides, which can be used to infer the solubility characteristics of this compound. Additionally, a detailed experimental protocol for determining the solubility of triglycerides using the widely accepted shake-flask method is provided.
Physicochemical Properties of this compound
-
Molecular Formula: C₆₃H₁₂₂O₆
-
Molecular Weight: 975.64 g/mol
-
Appearance: White to off-white powder or crystalline solid.
-
Melting Point: Approximately 75-78 °C.
Solubility of Long-Chain Saturated Triglycerides in Organic Solvents
Direct quantitative solubility data for this compound is limited in publicly available literature. However, the solubility of homologous saturated triglycerides, such as tristearin (C18), tripalmitin (C16), trimyristin (C14), and trilaurin (C12), has been studied and provides a strong basis for estimating the solubility of this compound. The general trend observed is that as the length of the fatty acid chain increases, the solubility in a given organic solvent at a specific temperature decreases. Therefore, the solubility of this compound (C20) is expected to be slightly lower than that of tristearin.
The following table summarizes the quantitative solubility data for tristearin in various organic solvents at different temperatures. This data is derived from the comprehensive study by Hoerr and Harwood (1956).
Table 1: Solubility of Tristearin in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Hexane | 20 | 0.4 |
| 30 | 1.2 | |
| 40 | 3.5 | |
| 50 | 10.0 | |
| 60 | 28.0 | |
| Benzene | 20 | 1.0 |
| 30 | 3.0 | |
| 40 | 8.5 | |
| 50 | 22.0 | |
| 60 | 55.0 | |
| Carbon Tetrachloride | 20 | 1.5 |
| 30 | 4.5 | |
| 40 | 12.0 | |
| 50 | 30.0 | |
| 60 | 75.0 | |
| Chloroform | 20 | 3.0 |
| 30 | 8.0 | |
| 40 | 20.0 | |
| 50 | 45.0 | |
| 60 | 100.0 | |
| Ethyl Acetate | 20 | 0.2 |
| 30 | 0.6 | |
| 40 | 1.8 | |
| 50 | 5.0 | |
| 60 | 14.0 | |
| Acetone | 20 | 0.1 |
| 30 | 0.3 | |
| 40 | 0.9 | |
| 50 | 2.5 | |
| 60 | 7.0 |
Data adapted from Hoerr, C. W., & Harwood, H. J. (1956). The solubility of tristearin in organic solvents. The Journal of Physical Chemistry, 60(9), 1265-1269.
Qualitative Solubility Information for Other Long-Chain Triglycerides:
-
Trimyristin (C14): Soluble in ethanol, acetone, benzene, chloroform, dichloromethane, and ether.[1][2][3]
-
Trilaurin (C12): Sparingly soluble in ethanol, with a reported solubility of 1 mg/ml.[4][5][6]
Based on this data, the following general solubility principles for this compound can be inferred:
-
High Solubility: In chlorinated hydrocarbons like chloroform and carbon tetrachloride, and in aromatic hydrocarbons like benzene.
-
Moderate Solubility: In non-polar solvents like hexane.
-
Low Solubility: In more polar solvents such as ethyl acetate and acetone.
-
Very Low to Insoluble: In highly polar solvents like ethanol and water.
A qualitative solubility test for lipids can be performed by adding a small amount of the lipid to the solvent at room temperature, shaking vigorously, and observing if the solid dissolves to form a clear solution.
Experimental Protocols
This protocol describes the determination of the equilibrium solubility of this compound in an organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Conical flasks or screw-cap vials
-
Thermostatically controlled shaking water bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or desiccator
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) (optional, for concentration analysis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a conical flask or vial containing a known volume of the organic solvent. The excess solid should be clearly visible.
-
Seal the flask/vial to prevent solvent evaporation.
-
Place the flask/vial in a thermostatically controlled shaking water bath or incubator set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. For triglycerides, this is typically 24-48 hours.
-
-
Separation of the Saturated Solution:
-
After the equilibration period, allow the undissolved solid to settle by stopping the agitation and letting the flask/vial stand in the temperature-controlled environment for at least 2 hours.
-
Carefully withdraw an aliquot of the supernatant (the clear saturated solution) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the aliquot using a syringe filter into a pre-weighed vial. The filter should also be at the experimental temperature if possible.
-
-
Determination of Solute Concentration:
-
Gravimetric Method:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once all the solvent has been removed, place the vial in a desiccator to cool to room temperature and then weigh it.
-
The mass of the dissolved this compound is the difference between the final and initial weight of the vial.
-
The mass of the solvent is the difference between the weight of the solution and the weight of the dissolved this compound.
-
Calculate the solubility in g/100 g of solvent.
-
-
Chromatographic Method (GC or HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using an appropriate chromatographic method (e.g., GC with a flame ionization detector or HPLC with an evaporative light scattering detector).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound from the calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
-
Data Presentation:
The results should be presented in a table, similar to Table 1, listing the solvent, temperature, and the determined solubility (e.g., in g/100 g solvent, mg/mL, or mol/L).
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Factors influencing the solubility of this compound in organic solvents.
References
- 1. Trimyristin - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Trimyristin [bionity.com]
- 4. Trilaurin | TargetMol [targetmol.com]
- 5. 538-24-9 CAS MSDS (TRILAURIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. TRILAURIN | 538-24-9 [chemicalbook.com]
Application Note: Triarachidin as a Quantitative Standard for Targeted Lipidomics of Triacylglycerols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the comprehensive study of lipids in biological systems, is a critical field for understanding cellular physiology, disease pathogenesis, and for the discovery of novel biomarkers and therapeutic targets. Triacylglycerols (TGs) are a major class of lipids that serve as the primary form of energy storage in cells. Accurate quantification of TG species is essential for research in metabolism, cardiovascular disease, and other related fields. The use of a suitable internal standard is paramount for achieving reliable and reproducible quantitative results in mass spectrometry-based lipidomics, as it corrects for variations in sample preparation, extraction efficiency, and instrument response[1][2].
Triarachidin (TG 20:0/20:0/20:0), a saturated triacylglycerol containing three C20:0 fatty acyl chains, is an excellent internal standard for the quantification of triacylglycerols in biological samples. Its long, saturated acyl chains give it distinct chromatographic and mass spectrometric properties, and as an odd-chain triacylglycerol, it is not naturally abundant in most mammalian biological systems, minimizing interference with endogenous analytes[1]. This application note provides a detailed protocol for the use of this compound as an internal standard for the targeted quantification of triacylglycerols by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a standard.
| Property | Value | Reference |
| Chemical Name | Glycerol Trieicosanoate | --INVALID-LINK-- |
| Synonyms | Triarachin, 1,2,3-Trieicosanoyl Glycerol | --INVALID-LINK-- |
| CAS Number | 620-64-4 | --INVALID-LINK-- |
| Molecular Formula | C63H122O6 | --INVALID-LINK-- |
| Molecular Weight | 975.64 g/mol | --INVALID-LINK-- |
| Melting Point | 77-79 °C | --INVALID-LINK-- |
| Solubility | Chloroform, Methylene Chloride | --INVALID-LINK-- |
| Storage | -20°C | --INVALID-LINK-- |
Experimental Workflow for Triglyceride Quantification
The overall workflow for the targeted quantification of triacylglycerols using this compound as an internal standard involves several key steps, from sample preparation to data analysis.
Caption: General experimental workflow for targeted TG quantification.
Detailed Experimental Protocol
This protocol outlines a method for the extraction and quantification of triacylglycerols from human plasma.
Materials and Reagents
-
This compound (Internal Standard): High purity standard (e.g., from Avanti Polar Lipids or Cayman Chemical).
-
Solvents: HPLC or LC-MS grade chloroform, methanol, isopropanol, acetonitrile, and water.
-
Formic Acid and Ammonium Formate: LC-MS grade.
-
Biological Samples: e.g., human plasma, stored at -80°C.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Glassware: Borosilicate glass tubes and vials to prevent lipid contamination from plastics.
-
Centrifuge: Capable of reaching at least 2,500 x g and maintaining 4°C.
-
Nitrogen Evaporator or Vacuum Concentrator.
-
UPLC-MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Sample Preparation
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in chloroform at a concentration of 1 mg/mL.
-
Internal Standard Working Solution: Dilute the stock solution with isopropanol to a final concentration of 10 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of a representative triacylglycerol standard mix into a surrogate matrix (e.g., stripped plasma or PBS with 4% bovine serum albumin) to create a concentration range that covers the expected levels in the samples. Add the this compound internal standard working solution to each calibrator at a fixed concentration.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 2 mL glass vial, add 50 µL of plasma.
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution.
-
Add 1.5 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of PBS to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 2,500 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass vial.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Setting |
| Column | C18 or C30 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 55°C |
| Injection Volume | 2 µL |
| Gradient | 30% B to 100% B over 15 min, hold for 5 min, then re-equilibrate |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The MRM transitions for this compound and representative endogenous triacylglycerols should be optimized for the specific instrument. The precursor ion is typically the ammonium adduct [M+NH4]+. The product ions correspond to the neutral loss of one of the fatty acyl chains plus ammonia.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (IS) | 992.9 | 679.6 (NL of C20:0) | 50 | 35 |
| TG 16:0/18:1/18:2 | 896.8 | 619.5 (NL of C16:0) | 50 | 35 |
| TG 16:0/16:0/18:1 | 872.8 | 595.5 (NL of C16:0) | 50 | 35 |
| TG 18:1/18:1/18:2 | 922.8 | 639.5 (NL of C18:1) | 50 | 35 |
(Note: These are example transitions and should be optimized empirically)
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the MRM transitions for both the endogenous triacylglycerols and the this compound internal standard using the instrument's software.
-
Calibration Curve: For each analyte in the calibration standards, calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the known concentration of the analyte to generate a calibration curve. A linear regression with 1/x or 1/x² weighting is typically used[3].
-
Quantification: Calculate the peak area ratio of the endogenous triacylglycerol to the this compound internal standard in the unknown samples. Determine the concentration of the endogenous triacylglycerol by interpolating from the calibration curve.
Caption: Data analysis workflow for lipid quantification.
Performance Characteristics (Illustrative)
The following table presents typical performance characteristics that can be expected when using a long-chain triacylglycerol internal standard like this compound in a validated LC-MS/MS method. These values should be determined experimentally for each specific assay.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 20% |
| Accuracy (% Recovery) | 85 - 115% |
Triacylglycerol Biosynthesis Pathway
Understanding the metabolic context of triacylglycerols is crucial for interpreting quantitative data. The diagram below illustrates the Kennedy pathway for triacylglycerol biosynthesis.
Caption: Kennedy pathway of triacylglycerol biosynthesis.
Conclusion
This compound serves as a robust and reliable internal standard for the targeted quantification of triacylglycerols in lipidomics studies. Its properties as a long-chain, saturated, and non-endogenous lipid make it an ideal choice for correcting analytical variability. The protocol described in this application note provides a comprehensive framework for the accurate and precise measurement of triacylglycerol species in biological samples, enabling researchers to obtain high-quality data for advancing their understanding of lipid metabolism in health and disease. As with any analytical method, proper validation of the assay in the specific matrix of interest is crucial for ensuring data integrity.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Triarachidin in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction to Triarachidin in Cosmetics
This compound is a triglyceride derived from the esterification of glycerin with three units of arachidic acid, a saturated fatty acid.[1][2] In cosmetic formulations, it primarily functions as a skin-conditioning agent, emollient, emulsifier, and viscosity-controlling agent.[2] Its safety for use in cosmetic products has been affirmed by the Cosmetic Ingredient Review (CIR) Expert Panel.[3] this compound's occlusive properties help to reduce transepidermal water loss (TEWL), thereby improving skin hydration and smoothness. Its ability to modify viscosity allows for the creation of aesthetically pleasing and stable cream and lotion formulations.
Key Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for formulators when selecting appropriate processing parameters and considering compatibility with other ingredients.
| Property | Value | Reference |
| INCI Name | This compound | [2] |
| CAS Number | 620-64-4 | [4] |
| Molecular Formula | C63H122O6 | [4] |
| Molecular Weight | 975.64 g/mol | [4] |
| Appearance | White to off-white powder or crystalline solid | [5] |
| Solubility | Insoluble in water, soluble in oils and organic solvents | [5] |
| Functions | Skin-Conditioning Agent, Emollient, Emulsifying Agent, Viscosity Controlling Agent | [2] |
Application in Cosmetic Formulations: An Illustrative Example
This compound can be incorporated into various cosmetic products, including moisturizers, lotions, and creams. Below is an example of a basic oil-in-water (O/W) moisturizing cream formulation incorporating this compound. The concentrations provided are illustrative and can be optimized based on desired product characteristics.
| Phase | Ingredient | INCI Name | Function | Concentration (% w/w) |
| A (Oil Phase) | This compound | This compound | Emollient, Viscosity Agent, Co-emulsifier | 2.0 - 8.0 |
| Cetearyl Alcohol | Cetearyl Alcohol | Thickener, Emulsion Stabilizer | 3.0 | |
| Glyceryl Stearate | Glyceryl Stearate | Emulsifier, Emollient | 2.5 | |
| Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | Emollient | 5.0 | |
| B (Water Phase) | Deionized Water | Aqua | Solvent | q.s. to 100 |
| Glycerin | Glycerin | Humectant | 5.0 | |
| Xanthan Gum | Xanthan Gum | Thickener, Stabilizer | 0.3 | |
| C (Cool-down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Phenoxyethanol, Ethylhexylglycerin | Preservative | 1.0 |
| Fragrance | Parfum | Fragrance | 0.2 |
Manufacturing Procedure:
-
Heat Phase A and Phase B separately to 75-80°C.
-
Add Phase A to Phase B with continuous homogenization.
-
Homogenize for 3-5 minutes until a uniform emulsion is formed.
-
Begin cooling the emulsion while stirring gently.
-
At a temperature below 40°C, add the ingredients of Phase C.
-
Continue stirring until the cream reaches room temperature.
-
Adjust pH if necessary.
Experimental Protocols for Performance Evaluation
To substantiate claims related to the inclusion of this compound in a cosmetic formulation, a series of standardized tests should be performed. The following are detailed protocols for key performance indicators.
Skin Hydration Assessment Protocol
Objective: To quantify the effect of a cosmetic formulation containing this compound on skin surface hydration over time.
Instrumentation: Corneometer® CM 825 (or equivalent).
Methodology:
-
Subject Recruitment: Recruit a panel of healthy volunteers with self-perceived dry skin.
-
Acclimatization: Allow subjects to acclimatize in a controlled environment (20-22°C, 40-60% relative humidity) for at least 30 minutes before measurements.
-
Baseline Measurement (T0): Measure and record the baseline skin hydration on designated test areas on the volar forearm.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to the designated area. A control area should be left untreated.
-
Post-Application Measurements: Take measurements at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours post-application).
-
Data Analysis: Calculate the mean change in hydration from baseline for both the treated and control areas. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.
Illustrative Data: The following table presents hypothetical data demonstrating the potential effect of a cream with and without this compound on skin hydration.
| Time Point | Mean Hydration (Arbitrary Units) - Placebo Cream | Mean Hydration (Arbitrary Units) - Cream with 5% this compound | % Increase in Hydration vs. Placebo |
| T0 (Baseline) | 35.2 ± 3.1 | 35.5 ± 3.3 | - |
| T+1 hour | 45.8 ± 4.0 | 58.2 ± 4.5 | 27.1% |
| T+4 hours | 42.1 ± 3.8 | 54.5 ± 4.1 | 29.4% |
| T+8 hours | 39.5 ± 3.5 | 50.1 ± 3.9 | 26.8% |
| T+24 hours | 36.8 ± 3.2 | 45.3 ± 3.6 | 23.1% |
Experimental Workflow for Skin Hydration Assessment:
Viscosity Measurement Protocol
Objective: To determine the effect of this compound concentration on the viscosity of a cosmetic emulsion.
Instrumentation: Rotational viscometer or rheometer with appropriate spindle/geometry.
Methodology:
-
Sample Preparation: Prepare a series of emulsions with varying concentrations of this compound (e.g., 0%, 2%, 4%, 6%, 8% w/w), keeping all other ingredients constant.
-
Temperature Control: Equilibrate the samples to a standard temperature (e.g., 25°C) in a water bath.
-
Measurement: Measure the viscosity of each sample using the viscometer at a defined shear rate or over a range of shear rates to characterize the flow behavior.
-
Data Recording: Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).
-
Data Analysis: Plot viscosity as a function of this compound concentration.
Illustrative Data: The following table shows hypothetical viscosity data for an O/W cream with increasing concentrations of this compound.
| This compound Concentration (% w/w) | Viscosity (cP at 10 rpm) |
| 0 | 12,000 |
| 2 | 18,500 |
| 4 | 25,000 |
| 6 | 32,000 |
| 8 | 40,000 |
Experimental Workflow for Viscosity Measurement:
Emulsion Stability Testing Protocol
Objective: To assess the physical stability of a cosmetic emulsion containing this compound under accelerated aging conditions.
Methodology:
-
Sample Preparation: Prepare the final formulation and package it in the intended commercial packaging.
-
Storage Conditions: Store samples under various conditions to simulate shelf life and transport:
-
Elevated Temperature: 40°C ± 2°C
-
Room Temperature: 25°C ± 2°C
-
Low Temperature: 4°C ± 2°C
-
Freeze-Thaw Cycles: Alternate between -10°C and 25°C for 3-5 cycles.
-
Light Exposure: Expose to UV and visible light.
-
-
Evaluation Intervals: Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Parameters to Evaluate:
-
Physical Appearance: Color, odor, texture.
-
Phase Separation: Creaming, coalescence, or breaking.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity as described in the previous protocol.
-
-
Data Analysis: Record any changes from the initial measurements. A stable formulation will show minimal changes in the evaluated parameters over the testing period.
Illustrative Data: The following table provides an example of a stability assessment for a cream containing this compound.
| Parameter | Initial | 4 Weeks @ 40°C | 8 Weeks @ 40°C | 12 Weeks @ 40°C |
| Appearance | White, smooth cream | No change | No change | Slight yellowing |
| Odor | Characteristic | No change | No change | No change |
| pH | 5.5 | 5.4 | 5.3 | 5.2 |
| Viscosity (cP) | 25,000 | 24,500 | 23,800 | 22,900 |
| Phase Separation | None | None | None | None |
Experimental Workflow for Stability Testing:
Conclusion
This compound is a versatile and safe ingredient for use in a wide range of cosmetic formulations. Its multifunctional properties as an emollient, skin-conditioning agent, emulsifier, and viscosity modifier make it a valuable component in the development of effective and stable skincare products. The protocols outlined in these application notes provide a framework for formulators and researchers to evaluate the performance of this compound-containing products and to substantiate key marketing claims related to skin hydration, texture, and product stability.
References
Application Notes and Protocols: Triarachidin as a Skin Conditioning Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triarachidin is a triglyceride, specifically the triester of glycerin and arachidic acid, a saturated fatty acid.[1] In the field of cosmetics and dermatology, it functions primarily as a skin conditioning agent, with both occlusive and emollient properties.[2] Its molecular structure allows it to form a protective barrier on the skin's surface, reducing transepidermal water loss (TEWL) and helping to maintain skin hydration. Furthermore, its emollient nature contributes to a smoother and softer skin feel. This compound is also utilized as a viscosity-increasing agent and an emulsifier in cosmetic formulations.[2] Safety assessments have concluded that this compound is safe for use in cosmetic products.[3]
These application notes provide a comprehensive overview of the functions of this compound, methods for its formulation, and detailed protocols for evaluating its efficacy as a skin conditioning agent.
Mechanism of Action
The primary mechanism of action for this compound as a skin conditioning agent is the formation of an occlusive lipid film on the stratum corneum. This barrier function is crucial for maintaining skin homeostasis.
Occlusive Effect and Hydration
By forming a non-polar layer on the skin, this compound physically obstructs the evaporation of water from the deeper layers of the epidermis. This reduction in Transepidermal Water Loss (TEWL) is a key factor in maintaining and increasing skin hydration. The entrapped water within the stratum corneum leads to a more plasticized and flexible outer skin layer, reducing the appearance of dryness and fine lines. Triglycerides are known to form an occlusive layer on the skin, reducing transepidermal water loss and aiding in the maintenance of moisture.[4]
Emollient Properties
As an emollient, this compound fills the spaces between corneocytes, the dead skin cells of the stratum corneum. This results in a smoother skin surface, improved light reflection, and a softer tactile sensation. This action helps to improve the overall texture and appearance of the skin.
Hypothesized Signaling Pathway Involvement
While direct evidence for this compound's interaction with specific signaling pathways is limited, its role in improving skin barrier function suggests potential indirect influences on pathways related to skin health and inflammation. A healthy skin barrier is essential for preventing the entry of irritants and allergens that can trigger inflammatory cascades.
Caption: Logical relationship of this compound's effect on skin barrier function.
Applications in Formulations
This compound is a versatile ingredient in a variety of cosmetic and dermatological formulations. Its typical use concentration can range from a few tenths of a percent to higher concentrations depending on the desired product characteristics.[3]
-
Moisturizers (Creams and Lotions): As a primary skin conditioning agent to provide long-lasting hydration and improve skin feel.
-
Anti-aging Products: To help reduce the appearance of fine lines and wrinkles by improving skin hydration and smoothness.
-
Sunscreen Formulations: To counteract the drying effects of UV filters and enhance the spreadability of the product.
-
Makeup Products (e.g., Foundations): To provide a smooth application and a non-greasy, moisturizing feel.
-
Ointments and Balms: In higher concentrations to act as a thickener and provide a rich, protective barrier.
Quantitative Data on Efficacy
Table 1: Effect on Skin Hydration (Corneometry)
| Time Point | Vehicle (Control) | 5% this compound Formulation | Change from Baseline (%) |
| Baseline | 45.2 ± 3.1 | 45.5 ± 3.3 | 0% |
| 2 hours | 46.1 ± 3.5 | 58.2 ± 4.1 | +27.9% |
| 4 hours | 45.8 ± 3.2 | 55.9 ± 3.9 | +22.9% |
| 8 hours | 45.4 ± 3.4 | 52.1 ± 3.7 | +14.7% |
| 24 hours | 45.3 ± 3.0 | 48.6 ± 3.5 | +6.8% |
Values are presented as arbitrary units (A.U.) ± Standard Deviation. Data is illustrative.
Table 2: Effect on Transepidermal Water Loss (TEWL)
| Time Point | Vehicle (Control) | 5% this compound Formulation | Change from Baseline (%) |
| Baseline | 12.5 ± 1.8 | 12.7 ± 1.9 | 0% |
| 2 hours | 12.3 ± 1.7 | 8.1 ± 1.2 | -36.2% |
| 4 hours | 12.4 ± 1.8 | 8.9 ± 1.4 | -29.9% |
| 8 hours | 12.6 ± 1.9 | 9.8 ± 1.5 | -22.8% |
| 24 hours | 12.5 ± 1.7 | 11.2 ± 1.6 | -11.8% |
Values are presented as g/m²/h ± Standard Deviation. Data is illustrative.
Table 3: Effect on Skin Elasticity (Cutometry - R2 Parameter)
| Time Point | Vehicle (Control) | 5% this compound Formulation | Change from Baseline (%) |
| Baseline | 0.65 ± 0.05 | 0.64 ± 0.06 | 0% |
| 4 weeks | 0.66 ± 0.05 | 0.72 ± 0.07 | +12.5% |
| 8 weeks | 0.67 ± 0.06 | 0.75 ± 0.08 | +17.2% |
R2 (Gross Elasticity) is a unitless parameter. Values are presented as mean ± Standard Deviation. Data is illustrative.
Experimental Protocols
The following protocols are provided as a guide for researchers to evaluate the skin conditioning properties of this compound.
Protocol for In-Vivo Evaluation of Skin Hydration and Barrier Function
Objective: To assess the effect of a topical formulation containing this compound on skin hydration and transepidermal water loss (TEWL).
Materials:
-
Corneometer® for skin hydration measurement.
-
Tewameter® or VapoMeter® for TEWL measurement.[5]
-
Test formulation (e.g., 5% this compound in a suitable vehicle).
-
Vehicle control formulation.
-
Healthy human volunteers (n ≥ 20) with dry to normal skin types.
Workflow Diagram:
Caption: Workflow for in-vivo skin hydration and TEWL testing.
Procedure:
-
Volunteer Recruitment and Acclimatization: Recruit healthy volunteers with informed consent.[6] Acclimatize subjects for at least 30 minutes in a room with controlled temperature (20-22°C) and humidity (40-60%).
-
Baseline Measurements: Mark out test areas on the volar forearm. Perform baseline measurements of skin hydration and TEWL on each test area.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation and the vehicle control to the designated areas.
-
Post-Application Measurements: At specified time points (e.g., 2, 4, 8, and 24 hours) after application, repeat the skin hydration and TEWL measurements.
-
Data Analysis: Statistically analyze the data to compare the changes from baseline between the this compound-treated site and the vehicle-treated site.
Protocol for In-Vivo Evaluation of Skin Elasticity
Objective: To assess the long-term effect of a topical formulation containing this compound on skin elasticity.
Materials:
-
Cutometer® or similar device for measuring skin viscoelastic properties.
-
Test formulation (e.g., 5% this compound in a suitable vehicle).
-
Vehicle control formulation.
-
Healthy human volunteers (n ≥ 20).
Procedure:
-
Volunteer Recruitment and Baseline: Recruit healthy volunteers and obtain informed consent. Perform baseline skin elasticity measurements on designated test areas (e.g., cheek or forearm).
-
Product Application: Instruct volunteers to apply the test and vehicle formulations to the designated areas twice daily for a specified period (e.g., 8 weeks).
-
Follow-up Measurements: At predetermined intervals (e.g., week 4 and week 8), repeat the skin elasticity measurements under controlled environmental conditions.
-
Data Analysis: Analyze the changes in elasticity parameters (e.g., R0, R2, R5, R7) over time and compare the results between the test and control sites.
Protocol for Human Repeat Insult Patch Test (HRIPT)
Objective: To assess the potential for a formulation containing this compound to cause skin irritation and sensitization.
Materials:
-
Test formulation containing this compound.
-
Occlusive or semi-occlusive patches.
-
Healthy human volunteers (n ≥ 50).[6]
-
Dermatologist or trained professional for scoring skin reactions.
Procedure:
-
Induction Phase: Apply the test material under an occlusive patch to the same site on the upper back of each subject three times a week for three consecutive weeks (total of 9 applications).[7][8] Patches are worn for 24 hours and removed by the subject. The site is graded for any reaction 24 hours after patch removal.[9]
-
Rest Phase: A 10-14 day rest period follows the induction phase, during which no patches are applied.[8]
-
Challenge Phase: Apply a challenge patch with the test material to a naive skin site.[9]
-
Scoring: Evaluate the challenge site for any signs of irritation or allergic reaction at 24, 48, and 72 hours after application.[8] Skin reactions are typically scored on a scale from 0 (no reaction) to 4 (severe reaction).
-
Interpretation: The absence of reactions during the challenge phase indicates a low potential for irritation and sensitization.
Safety Profile
This compound is considered safe for use in cosmetics.[3] A safety assessment of various glyceryl triesters, including this compound, found them to have little to no acute, subchronic, or chronic oral toxicity in animal studies. Dermal application was not associated with significant irritation, and they were not found to be sensitizers.[3]
Conclusion
This compound is a valuable and safe ingredient for use as a skin conditioning agent in a wide range of cosmetic and dermatological products. Its primary functions of providing occlusion and emollience contribute significantly to the maintenance of skin hydration and the improvement of skin texture. The provided protocols offer a robust framework for substantiating the beneficial effects of this compound in finished formulations. Further research into its potential influence on cutaneous signaling pathways could provide deeper insights into its skin health benefits.
References
- 1. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 2. This compound – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 3. Final report on the safety assessment of trilaurin, this compound, tribehenin, tricaprin, tricaprylin, trierucin, triheptanoin, triheptylundecanoin, triisononanoin, triisopalmitin, triisostearin, trilinolein, trimyristin, trioctanoin, triolein, tripalmitin, tripalmitolein, triricinolein, tristearin, triundecanoin, glyceryl triacetyl hydroxystearate, glyceryl triacetyl ricinoleate, and glyceryl stearate diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. qacslab.com [qacslab.com]
- 8. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Troubleshooting & Optimization
Technical Support Center: Triarachidin Degradation Kinetics Study
Frequently Asked Questions (FAQs)
Q1: What is Triarachidin and why is its degradation kinetics important?
A: this compound is a triglyceride, a type of lipid. Studying its degradation kinetics is crucial for determining its shelf-life, understanding its stability under various environmental conditions (e.g., temperature, pH, light), and identifying potential degradation products that might affect its efficacy or safety in pharmaceutical formulations.[1][2]
Q2: What are the typical degradation pathways for a triglyceride like this compound?
A: The primary degradation pathways for triglycerides include:
-
Hydrolysis: The breakdown of the ester bonds, releasing free fatty acids and glycerol. This can be catalyzed by acids, bases, or enzymes (lipases).
-
Oxidation: The reaction of the fatty acid chains with oxygen, leading to the formation of hydroperoxides, aldehydes, and other volatile compounds. This process is often initiated by heat, light, or the presence of metal ions.
Q3: Which analytical techniques are most suitable for monitoring this compound degradation?
A: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) is a common and effective method for separating and quantifying this compound and its degradation products.[3][4] Gas Chromatography (GC) can also be used, particularly for analyzing the volatile products of oxidation.
Troubleshooting Guides
Issue 1: Inconsistent results in replicate HPLC injections.
-
Question: I am observing significant variations in peak areas for this compound across replicate injections from the same sample. What could be the cause?
-
Answer:
-
Possible Cause 1: Poor Sample Solubility. this compound, being a lipid, may not be fully dissolved in the mobile phase or injection solvent, leading to inconsistent amounts being injected.
-
Solution: Ensure your sample is completely dissolved. You may need to use a different solvent system or gently warm the sample. Consider using a solvent with similar polarity to your mobile phase.
-
-
Possible Cause 2: Sample Precipitation in the Autosampler. The sample might be precipitating out of solution while sitting in the autosampler vials, especially if the temperature is not controlled.
-
Solution: Try to maintain the autosampler at a constant, slightly elevated temperature if it helps with solubility. Also, minimize the time the sample sits in the autosampler before injection.
-
-
Possible Cause 3: Injector Issues. There might be a problem with the autosampler injector itself, such as a partial clog or a leak.
-
Solution: Perform routine maintenance on your HPLC system, including cleaning the injector and checking for leaks.
-
-
Issue 2: Unexpected peaks appearing in the chromatogram.
-
Question: I am seeing new, unidentified peaks in my chromatograms after stressing my this compound sample. How can I identify them?
-
Answer:
-
Possible Cause 1: Degradation Products. These are likely the degradation products you are trying to study.
-
Solution: Use HPLC coupled with a Mass Spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of these new peaks. This information can help in elucidating their structures.[4]
-
-
Possible Cause 2: Contamination. The new peaks could be from contaminated solvents, glassware, or the stress chamber.
-
Solution: Run a blank (injection of the solvent without the sample) to check for contamination. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
-
-
Data Presentation
Table 1: Rate Constants for this compound Degradation at Different Temperatures
| Temperature (°C) | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 40 | 0.015 | 46.2 |
| 50 | 0.045 | 15.4 |
| 60 | 0.120 | 5.8 |
Table 2: Effect of pH on the Degradation Rate of this compound at 50°C
| pH | Rate Constant (k) (day⁻¹) | Degradation Pathway |
| 3.0 | 0.025 | Acid-catalyzed hydrolysis |
| 7.0 | 0.010 | Minimal degradation |
| 9.0 | 0.085 | Base-catalyzed hydrolysis |
Experimental Protocols
Protocol: Determining the Rate of Hydrolytic Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like isopropanol.
-
Preparation of Reaction Mixtures:
-
Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 3, 5, 7, 9).[3]
-
In separate, sealed vials, add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration (e.g., 100 µg/mL).
-
-
Incubation: Place the vials in a constant temperature water bath or incubator set to the desired temperature (e.g., 50°C).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
-
Sample Quenching: Immediately quench the reaction by adding a suitable solvent (e.g., acetonitrile) to stop further degradation and prepare the sample for analysis.
-
HPLC Analysis:
-
Inject the quenched samples into an HPLC system equipped with a C18 column and an appropriate detector.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile) to separate this compound from its degradation products.
-
-
Data Analysis:
-
Determine the concentration of the remaining this compound at each time point by comparing the peak area to a calibration curve.
-
Plot the natural logarithm of the this compound concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
-
Mandatory Visualizations
Caption: Hypothetical metabolic pathway of this compound hydrolysis.
Caption: Experimental workflow for a this compound degradation study.
Caption: Troubleshooting logic for inconsistent HPLC results.
References
- 1. Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning curren… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the instability of chlorhexidine, part I: kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection | MDPI [mdpi.com]
Technical Support Center: Synthetic Triarachidin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic triarachidin. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: Synthetic this compound is produced by the esterification of glycerol with arachidic acid. Due to the nature of this chemical synthesis, several process-related and starting material-related impurities can be present in the final product. The most common impurities include:
-
Process-Related Impurities:
-
Monoarachidin and Diarachidin: These are partially esterified glycerides resulting from an incomplete reaction. Their presence can affect the physical properties and biological activity of the this compound.
-
Unreacted Arachidic Acid: Residual starting material that was not fully incorporated into the triglyceride structure.
-
Unreacted Glycerol: The other primary starting material that may remain in the final product.
-
-
Starting Material-Related Impurities:
-
Other Fatty Acids: Commercial arachidic acid may contain small amounts of other saturated and unsaturated fatty acids, which can also be incorporated into the triglyceride structure.
-
-
Residual Solvents and Catalysts:
-
Solvents and catalysts used during the synthesis and purification process may be present in trace amounts.
-
Q2: How can impurities in synthetic this compound affect my experimental results?
A2: The presence of impurities can have several adverse effects on experimental outcomes:
-
Altered Physical Properties: Impurities like mono- and diglycerides can change the melting point, solubility, and crystalline structure of this compound, which is critical for formulation and drug delivery studies.
-
Inaccurate Quantification: If the analytical method used is not specific for this compound, the presence of structurally similar impurities (di- and monoarachidin) can lead to an overestimation of the actual this compound concentration.
-
Unintended Biological Activity: Unreacted arachidic acid or other fatty acid impurities may have their own biological effects, confounding the interpretation of results from cell-based assays or in vivo studies.
-
Formulation Instability: Impurities can act as nucleation sites or plasticizers, affecting the stability and release profile of drug delivery systems formulated with this compound.
Q3: What are the acceptable purity levels for synthetic this compound in research and pharmaceutical applications?
A3: The required purity of synthetic this compound depends on the specific application. For early-stage research and in vitro studies, a purity of >95% is often acceptable. However, for in vivo studies, preclinical development, and formulation of dosage forms, a much higher purity of >99% is typically required. It is crucial to consult regulatory guidelines for specific requirements in pharmaceutical development.
Troubleshooting Guides
Troubleshooting Unexpected Peaks in HPLC/GC Analysis
Q4: I am seeing unexpected peaks in my HPLC/GC chromatogram when analyzing synthetic this compound. What could be the cause?
A4: Unexpected peaks in your chromatogram are often indicative of impurities. The following table summarizes potential sources of these peaks and suggested troubleshooting steps.
| Observation | Potential Cause | Troubleshooting Action |
| Early eluting peaks | Residual solvents, unreacted glycerol, or short-chain fatty acids. | - Check the solvent purity. - Analyze a glycerol standard. - Use a method with better retention for polar compounds. |
| Peaks eluting close to the main this compound peak | Monoarachidin and diarachidin. | - Optimize the gradient or temperature program for better resolution. - Use a longer column or a column with a different stationary phase. - Analyze mono- and diarachidin standards for confirmation. |
| Late eluting peaks | Higher molecular weight impurities or contaminants from the sample preparation. | - Run a blank injection to check for system contamination. - Ensure proper sample cleanup procedures are followed. |
| Broad or tailing peaks for this compound | Column overload, poor solubility in the mobile phase, or active sites on the column. | - Reduce the injection volume or sample concentration. - Modify the mobile phase composition to improve solubility. - Use a new or different type of column. |
Troubleshooting Inconsistent Quantification Results
Q5: My quantification of synthetic this compound is not reproducible. What are the possible reasons?
A5: Inconsistent quantification can stem from several factors related to sample preparation, the analytical method, or the instrument itself.
| Problem | Potential Cause | Troubleshooting Action |
| Variable peak areas | Inconsistent injection volume, sample degradation, or poor sample solubility. | - Check the autosampler for precision. - Prepare fresh samples and standards before each run. - Ensure the sample is fully dissolved in the injection solvent. |
| Non-linear calibration curve | Detector saturation, incorrect standard concentrations, or co-elution of impurities. | - Reduce the concentration of the highest standard. - Prepare a new set of calibration standards. - Improve chromatographic resolution to separate the analyte from impurities. |
| Drifting baseline | Contaminated mobile phase, column bleed, or detector instability. | - Prepare fresh mobile phase. - Condition the column at a high temperature (for GC). - Allow the detector to stabilize before analysis. |
Experimental Protocols
Protocol 1: HPLC-ELSD Method for Impurity Profiling of Synthetic this compound
This method is suitable for the separation and quantification of this compound and its common impurities, including mono- and diarachidin, and free arachidic acid.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Evaporative Light Scattering Detector (ELSD)
-
C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
This compound reference standard
-
Monoarachidin and Diarachidin reference standards (if available)
-
Arachidic acid reference standard
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Dichloromethane
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in dichloromethane.
-
Prepare a series of calibration standards by diluting the stock solution.
-
If available, prepare stock solutions of monoarachidin, diarachidin, and arachidic acid for peak identification.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthetic this compound sample in dichloromethane to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min
-
Gradient Program:
Time (min) % Mobile Phase A (Acetonitrile) % Mobile Phase B (Dichloromethane) 0 90 10 20 50 50 25 50 50 30 90 10 | 35 | 90 | 10 |
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and impurities by comparing their retention times with those of the reference standards.
-
Quantify the impurities using the calibration curve of the this compound standard (assuming a similar response factor for structurally related impurities) or individual calibration curves if standards are available.
-
-
Visualizations
Caption: Workflow for the analysis of impurities in synthetic this compound using HPLC-ELSD.
Caption: Troubleshooting decision tree for identifying unexpected peaks in chromatographic analysis.
Technical Support Center: Optimizing Triarachidin Extraction Yield
Welcome to the technical support center for optimizing the extraction yield of Triarachidin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a triglyceride, specifically the triester of glycerin and arachidic acid. It is a saturated fat and appears as a white powder.[1] Its chemical formula is C63H122O6, and it has a molecular weight of 975.64 g/mol .[2] Key identifiers include CAS Number: 620-64-4 and PubChem CID: 522017.[1] It is also known by several synonyms, including Glyceryl triarachidate and 1,2,3-Propanetriol trieicosanoate.[1][2]
Q2: Which solvents are most effective for extracting this compound?
As a non-polar triglyceride, this compound is most soluble in non-polar solvents.[3] A mixture of polar and non-polar solvents is often used to efficiently extract lipids from biological materials.[4] For triglycerides, solvent systems like hexane:isopropanol and chloroform:methanol are commonly employed.[5] The choice of solvent can significantly impact the extraction of specific lipid classes; for instance, a chloroform-methanol-water system is effective for recovering triglycerides.[6]
Q3: What are the main factors influencing the yield of this compound extraction?
Several factors can significantly affect the extraction efficiency of lipids like this compound. These include:
-
Solvent Choice: The polarity of the solvent should match that of this compound.[3]
-
Temperature: Higher temperatures generally increase solubility and diffusion rates, but excessive heat can cause degradation.[7]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the matrix and dissolve the target compound.[8]
-
Solid-to-Liquid Ratio: A higher ratio of solvent to sample material can improve extraction efficiency.[8][9]
-
Microwave Power (for MAE): Higher power can lead to faster extraction but also risks sample degradation.[8]
-
Ultrasonic Intensity and Frequency (for UAE): These parameters influence the cavitation effect, which disrupts cell walls and enhances solvent penetration.[10][11]
-
Pressure (for SFE): In supercritical fluid extraction with CO2, pressure is a critical parameter for modifying the solvent density and solvating power.[12][13]
Q4: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a rapid and efficient method for the quantification of triglycerides like this compound.[14] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after a transesterification step to convert the triglyceride into fatty acid methyl esters (FAMEs).[15][16]
Troubleshooting Guide
Issue 1: Low this compound Yield
-
Possible Cause 1: Inappropriate Solvent System.
-
Solution: Ensure you are using a solvent system suitable for non-polar triglycerides. Consider using a mixture of non-polar and polar solvents, such as hexane:isopropanol (3:2 v/v) or chloroform:methanol (2:1 v/v), to effectively disrupt the sample matrix and solubilize the this compound.[5][17] Experiment with different solvent ratios to optimize recovery.
-
-
Possible Cause 2: Insufficient Extraction Time or Temperature.
-
Solution: Increase the extraction time to allow for complete penetration of the solvent into the sample matrix. For methods like Soxhlet, this may mean running the extraction for several hours. For modern techniques like UAE and MAE, optimize the time in minutes.[5][8] Gradually increase the temperature, but monitor for potential degradation of this compound, especially with heat-labile samples.[7]
-
-
Possible Cause 3: Inadequate Sample Preparation.
-
Solution: The sample matrix should be properly prepared to maximize surface area for solvent interaction. This may involve grinding, flaking, or drying the sample to a specific moisture content.
-
-
Possible Cause 4: Sub-optimal parameters for advanced extraction techniques (MAE, UAE, SFE).
-
Solution: Refer to the detailed experimental protocols below and the data comparison tables to ensure you are operating within the optimal parameter ranges for your chosen method. Systematically vary one parameter at a time (e.g., microwave power, ultrasonic frequency, or CO2 pressure) to determine the optimal conditions for your specific sample.
-
Issue 2: Presence of Impurities in the Extract
-
Possible Cause 1: Co-extraction of other lipids and non-lipid components.
-
Possible Cause 2: Solvent Contamination.
Issue 3: Degradation of this compound During Extraction
-
Possible Cause 1: Excessive Heat.
-
Solution: this compound, like other lipids, can be susceptible to thermal degradation. If using heat-assisted methods (Soxhlet, MAE), carefully control the temperature and extraction time.[4] For MAE, consider using pulsed microwave power to avoid overheating.[8] Supercritical fluid extraction with CO2 is a good alternative as it can be performed at near-ambient temperatures.[12]
-
-
Possible Cause 2: Oxidation.
-
Solution: If your sample is exposed to air and light for extended periods, lipid oxidation can occur.[3] It is advisable to carry out the extraction under an inert atmosphere (e.g., nitrogen) and protect the sample from light.[3] Adding an antioxidant like BHT to the extraction solvent can also help prevent oxidation.
-
Data Presentation
Table 1: Comparison of Different Extraction Methods for Lipid Recovery
| Extraction Method | Typical Solvent(s) | Temperature Range (°C) | Pressure Range | Typical Time | Lipid Recovery (%) |
| Soxhlet Extraction | n-Hexane, Chloroform:Methanol | Boiling point of solvent | Atmospheric | 4 - 24 hours | High, but can be slow and thermally degradative |
| Ultrasound-Assisted Extraction (UAE) | Hexane:Isopropanol, Ethanol | 25 - 60 | Atmospheric | 10 - 60 minutes | Good, comparable to conventional methods but much faster[5] |
| Microwave-Assisted Extraction (MAE) | n-Hexane:Isopropanol, Ethanol | 50 - 130 | Can be elevated in closed systems | 5 - 30 minutes | High, often better than conventional methods[19][20] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 (with or without co-solvent like ethanol) | 35 - 80 | 100 - 400 bar | 30 - 120 minutes | High, with the advantage of a solvent-free product[12][21] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Grind the source material to a fine powder to increase the surface area.
-
Solvent Addition: Place the powdered sample in an extraction vessel and add the extraction solvent (e.g., hexane:isopropanol, 3:2 v/v) at a solid-to-liquid ratio of approximately 1:20 (g/mL).
-
Ultrasonication: Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.
-
Parameter Settings: Set the ultrasonic frequency (e.g., 20-40 kHz) and power/amplitude.[5][22] Maintain a constant temperature (e.g., 40-50°C) using a water bath.[22]
-
Extraction: Sonicate for a predetermined time (e.g., 10-30 minutes).[5]
-
Separation: After extraction, separate the solid residue from the solvent by centrifugation or filtration.
-
Solvent Evaporation: Evaporate the solvent from the supernatant under a stream of nitrogen or using a rotary evaporator to obtain the crude this compound extract.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Prepare the sample as described for UAE.
-
Solvent Addition: Place the sample in a microwave-safe extraction vessel and add the solvent (e.g., n-hexane:isopropanol) at a specified solid-to-liquid ratio.[19]
-
Microwave Irradiation: Place the vessel in the microwave extractor.
-
Parameter Settings: Set the microwave power (e.g., 50-800 W), temperature (e.g., 60-130°C), and extraction time (e.g., 5-20 minutes).[8][19]
-
Extraction: Start the microwave program. The system will heat the solvent and sample, accelerating the extraction process.
-
Cooling and Separation: After the extraction is complete, allow the vessel to cool to a safe temperature. Separate the extract from the solid residue.
-
Solvent Evaporation: Recover the crude extract by evaporating the solvent.
Protocol 3: Supercritical Fluid Extraction (SFE) of this compound
-
Sample Preparation: Load the ground and dried sample into the extraction vessel.
-
System Setup: Heat the extraction vessel to the desired temperature (e.g., 40-60°C).[13]
-
Pressurization: Pump liquid CO2 into the system and bring it to the desired supercritical pressure (e.g., 200-400 bar).[12] If a co-solvent like ethanol is used, it is introduced into the CO2 stream.
-
Extraction: Allow the supercritical CO2 to flow through the sample matrix for a specified duration (dynamic extraction) or hold it in the vessel for a period (static extraction) before flowing.[21]
-
Separation: The CO2 containing the extracted this compound is passed through a separator where the pressure and/or temperature is reduced. This causes the CO2 to lose its solvating power, and the this compound precipitates.
-
Collection: The extracted this compound is collected from the separator. The CO2 can be recycled.
Visualizations
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
References
- 1. This compound | C63H122O6 | CID 522017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triarachine [webbook.nist.gov]
- 3. ANALYSIS OF LIPIDS [people.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. The application of ultrasound energy to increase lipid extraction throughput of solid matrix samples (flaxseed) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tsijournals.com [tsijournals.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. env.go.jp [env.go.jp]
- 16. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Natural product isolation--how to get from biological material to pure compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 20. mdpi.com [mdpi.com]
- 21. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ultrasound-assisted lipid extractions, enriched with sterols and tetranortriterpenoids, from Carapa guianensis seeds and the application of lipidomics using GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Triarachidin in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Triarachidin in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in assays?
This compound is a triglyceride, specifically the triester of glycerol and arachidic acid.[1][2][3] It is a white, waxy solid at room temperature.[4] Its long saturated fatty acid chains make it highly lipophilic and practically insoluble in aqueous solutions, which are the basis for most biological assays. This poor solubility can lead to several experimental issues, including underestimation of biological activity, precipitation in assay plates, and low bioavailability in cell-based assays.[5]
Q2: What are the initial steps to solubilize this compound for an in vitro assay?
For initial stock solutions, it is recommended to use an organic solvent in which this compound is more soluble. While specific data for this compound is limited, general principles for lipids suggest using solvents like chloroform, dichloromethane, or dimethyl sulfoxide (DMSO).[5][6] Subsequently, this stock solution needs to be diluted in the aqueous assay buffer, often with the help of surfactants or other solubilizing agents to prevent precipitation.[7][8]
Q3: Can heating be used to improve the solubility of this compound?
Yes, heating can be an effective method to dissolve this compound in a lipid-based vehicle or a high-concentration surfactant solution.[7] It is crucial to heat the mixture to a temperature above the melting point of this compound to ensure complete dissolution before making further dilutions.[7] However, the stability of other assay components at elevated temperatures must be considered.
Q4: What role do surfactants play in solubilizing this compound?
Surfactants, such as Tween-20 or Triton X-100, can aid in the solubilization of lipophilic compounds like this compound in aqueous media by forming micelles that encapsulate the lipid.[8][9] The choice of surfactant and its concentration are critical and need to be optimized for each specific assay to avoid potential interference with the assay itself or cellular toxicity in cell-based assays.[8]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
Cause: The highly lipophilic nature of this compound causes it to crash out of solution when the concentration of the organic solvent from the stock solution is significantly lowered in the aqueous assay buffer.
Solutions:
-
Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the organic solvent (e.g., DMSO) in your assay that keeps this compound solubilized without affecting the biological system.
-
Utilize Surfactants: Incorporate a non-ionic surfactant like Tween-20 or Triton X-100 into your assay buffer.[8] A concentration range of 0.01% to 0.1% is a good starting point for optimization.
-
Employ Cyclodextrins: Cyclodextrins can encapsulate lipophilic molecules, increasing their aqueous solubility.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Sonication: After dilution, briefly sonicate the solution to break down aggregates and improve dispersion.[5]
Issue 2: Inconsistent results or low signal-to-noise ratio in the assay.
Cause: Poor solubility can lead to non-uniform distribution of this compound in the assay wells, resulting in high variability.[5][11] The effective concentration of the compound may be much lower than the nominal concentration due to precipitation.
Solutions:
-
Visual Inspection: Before taking readings, visually inspect the assay plate under a microscope for any signs of precipitation.
-
Pre-solubilization Protocol: Develop a robust pre-solubilization protocol for your this compound working solution. This may involve a combination of heating, vortexing, and sonication.
-
Lipid-Based Formulations: For cell-based assays, consider preparing a lipid-based formulation, such as a microemulsion or liposome, to deliver this compound to the cells more effectively.[12][13]
Experimental Protocols
Protocol 1: Preparation of a Solubilized this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, followed by dilution in an assay buffer containing a surfactant.
Materials:
-
This compound (MW: 975.64 g/mol )[2]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Tween-20
-
Sterile microcentrifuge tubes
-
Heater block or water bath
-
Vortex mixer
-
Sonicator
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out 9.76 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Heat the mixture at 60-70°C for 10-15 minutes, or until the this compound is completely dissolved.
-
Vortex the solution vigorously for 1 minute.
-
This results in a 10 mM stock solution. Store at -20°C in small aliquots.
-
-
Working Solution Preparation (e.g., 100 µM in Assay Buffer):
-
Prepare the assay buffer containing 0.1% Tween-20.
-
Warm the assay buffer to 37°C.
-
In a new tube, add 990 µL of the pre-warmed assay buffer.
-
Add 10 µL of the 10 mM this compound stock solution to the assay buffer.
-
Immediately vortex the solution for 30 seconds.
-
Sonicate for 5 minutes in a bath sonicator.
-
Visually inspect for any precipitation before use in the assay.
-
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents (Illustrative)
| Solvent | Solubility at 25°C (mg/mL) | Observations |
| Chloroform | > 50 | Freely soluble |
| Dichloromethane | > 50 | Freely soluble |
| Toluene | ~20 | Soluble with heating |
| Acetone | < 1 | Poorly soluble |
| Ethanol | < 0.1 | Very poorly soluble |
| DMSO | ~10 (with heating) | Soluble with heating |
| Water | < 0.001 | Practically insoluble |
Table 2: Effect of Surfactants on Aqueous Dispersibility of this compound (Illustrative)
| Surfactant (in PBS) | Concentration | Maximum Dispersible Concentration of this compound |
| None | - | < 1 µM |
| Tween-20 | 0.05% | ~50 µM |
| Tween-20 | 0.1% | ~100 µM |
| Triton X-100 | 0.05% | ~60 µM |
| Triton X-100 | 0.1% | ~120 µM |
| HP-β-CD | 1% | ~80 µM |
Visualizations
Caption: Workflow for preparing a solubilized this compound solution for assays.
Caption: Decision tree for troubleshooting this compound precipitation in aqueous buffers.
References
- 1. Triarachine (CAS 620-64-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Triarachine [webbook.nist.gov]
- 3. This compound | 620-64-4 [chemicalbook.com]
- 4. This compound | C63H122O6 | CID 522017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. Solubilization of tropicamide by hydroxypropyl-beta-cyclodextrin and water-soluble polymers: in vitro/in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. wjbphs.com [wjbphs.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Quantification of Triarachidin by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying triarachidin using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the recommended procedure for extracting this compound from biological samples like plasma or tissue?
A1: A liquid-liquid extraction (LLE) is a common and effective method for extracting neutral lipids like this compound. A widely used protocol is a modified Folch or Bligh-Dyer extraction using a mixture of chloroform and methanol. For plasma or serum, protein precipitation with a solvent like isopropanol or acetonitrile can also be employed. It is crucial to add an appropriate internal standard before the extraction to account for analyte loss during sample preparation.
Q2: I'm observing low recovery of this compound. What are the possible causes and solutions?
A2: Low recovery can stem from several factors:
-
Incomplete Extraction: this compound, being a long-chain saturated triglyceride, has low solubility in polar solvents. Ensure your extraction solvent system is sufficiently nonpolar. A common solvent mixture is chloroform:methanol (2:1, v/v). For very lipemic (fatty) plasma, a solvent like methyl-tert-butyl ether (MTBE) may offer cleaner extracts.
-
Insufficient Homogenization: For tissue samples, thorough homogenization is critical to release the lipids from the cells. Using a bead beater or an ultrasonic probe can improve extraction efficiency.
-
Adsorption to Surfaces: this compound can adsorb to plasticware. Using glass vials and pipette tips wherever possible is recommended.
-
Improper pH: While less critical for neutral lipids, ensuring the sample pH is not extremely acidic or basic can prevent unwanted reactions.
Q3: How can I minimize matrix effects from my biological samples?
A3: Matrix effects, where co-eluting endogenous molecules suppress or enhance the ionization of the analyte, are a common challenge in LC-MS.[1] Here are some strategies to mitigate them:
-
Effective Sample Cleanup: Use a robust extraction method like LLE or solid-phase extraction (SPE) to remove interfering substances, particularly phospholipids, which are a major source of matrix effects in plasma.[1]
-
Chromatographic Separation: Optimize your LC method to separate this compound from the bulk of the matrix components. A longer gradient or a different column chemistry can improve resolution.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound, if available, is the best choice as it co-elutes and experiences similar matrix effects. If a SIL-IS is not available, a structurally similar long-chain triglyceride can be used.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.
Liquid Chromatography (LC)
Q1: What type of LC column is best suited for this compound analysis?
A1: Reversed-phase (RP) chromatography is the most common approach for triglyceride analysis. A C18 or C30 column is typically used. For long-chain saturated triglycerides like this compound, a C30 column may provide better separation from other lipid classes.
Q2: My chromatographic peak for this compound is broad or tailing. How can I improve the peak shape?
A2: Poor peak shape for long-chain triglycerides can be caused by several factors:
-
Low Solubility in Mobile Phase: this compound is highly nonpolar and may have poor solubility in mobile phases with a high aqueous content. Ensure your gradient starts with a sufficiently high percentage of organic solvent.
-
Column Temperature: Increasing the column temperature (e.g., to 50-60 °C) can improve the solubility of this compound and reduce viscosity, leading to sharper peaks.
-
Inappropriate Mobile Phase: A mobile phase consisting of acetonitrile and isopropanol is often used for triglyceride analysis. Adding a small amount of an additive like ammonium formate can improve peak shape and ionization.
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or diluting the sample.
Q3: How can I reduce carryover between injections?
A3: Carryover is a common issue with lipophilic compounds. To minimize it:
-
Optimize Needle Wash: Use a strong solvent for the autosampler needle wash, such as a mixture of isopropanol and chloroform. Multiple wash cycles may be necessary.
-
Inject Blanks: Run blank injections (solvent) between samples to ensure that the system is clean before the next injection.
-
Check for Contamination: Ensure that the carryover is not coming from a contaminated solvent or vial.
Mass Spectrometry (MS)
Q1: What is the best ionization mode for this compound?
A1: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of triglycerides.[2] Triacylglycerols do not readily form protonated molecules [M+H]+; instead, they are usually detected as adducts with cations present in the mobile phase. Ammonium adducts [M+NH4]+ are commonly used for quantification as they are stable and provide good sensitivity.[3][4]
Q2: How do I select the MRM transitions for this compound?
A2: For Multiple Reaction Monitoring (MRM), the precursor ion is typically the ammonium adduct of this compound ([M+NH4]+). The product ions are generated by the neutral loss of one of the fatty acid chains (arachidic acid) plus ammonia. The fragmentation of the diacylglycerol fragment is also commonly observed.
Q3: I am observing a weak signal for this compound. How can I improve the sensitivity?
A3: To improve signal intensity:
-
Optimize Ion Source Parameters: Adjust the capillary voltage, source temperature, and gas flows to optimize the ionization of this compound.
-
Optimize Collision Energy: The collision energy (CE) for your MRM transitions should be optimized to maximize the signal of the product ions. This is often done by infusing a standard solution of this compound and varying the CE.
-
Mobile Phase Modifier: Ensure you have an appropriate concentration of an ammonium salt (e.g., 5-10 mM ammonium formate) in your mobile phase to promote the formation of the [M+NH4]+ adduct.
-
Check for Ion Suppression: As discussed in the sample preparation section, matrix effects can significantly suppress the signal.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C63H122O6 | --INVALID-LINK-- |
| Molecular Weight | 975.64 g/mol | --INVALID-LINK-- |
| Physical State | White powder | --INVALID-LINK-- |
| Melting Point | 75-78 °C | --INVALID-LINK-- |
| Solubility | Soluble in chloroform (10 mg/mL) | --INVALID-LINK-- |
The table below provides example recovery and matrix effect data for lipid analysis in plasma, which can serve as a benchmark when developing a method for this compound. Actual values for this compound will need to be determined experimentally.
| Analyte Class | Sample Preparation | Recovery (%) | Matrix Effect (%) |
| Various Drugs | Protein Precipitation | 90.4 - 113.6 | 89.3 - 111.0 |
| Various Drugs | Liquid-Liquid Extraction | >84.2 | 103.6 - 107.4 |
Experimental Protocol
This section provides a representative LC-MS/MS protocol for the quantification of this compound in human plasma. This should be considered a starting point for method development and will require optimization for your specific instrumentation and application.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of plasma in a glass tube, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled this compound or another long-chain triglyceride like tripalmitin-d31 in methanol).
-
Add 1 mL of a chloroform:methanol (2:1, v/v) solution and vortex for 1 minute.
-
Add 200 µL of water to induce phase separation and vortex for another minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic layer into a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 isopropanol:acetonitrile).
2. LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC system |
| Column | C18 or C30, e.g., 2.1 x 100 mm, 1.8 µm |
| Column Temperature | 55°C |
| Mobile Phase A | Water with 10 mM Ammonium Formate |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 80% B, ramp to 100% B over 8 min, hold for 2 min, return to initial conditions |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 350°C |
| MRM Transitions | Precursor: [M+NH4]+ (m/z 994.0). Product: Neutral loss of arachidic acid + ammonia (m/z 663.6). Note: These should be empirically optimized. |
| Collision Energy | To be optimized, typically in the range of 20-40 eV for triglycerides. |
Visualizations
Caption: A typical experimental workflow for the quantification of this compound from biological samples.
Caption: A decision tree for troubleshooting common issues in this compound quantification by LC-MS.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 4. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Triarachidin degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Triarachidin during storage.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing solid this compound?
A1: For long-term stability, solid this compound should be stored at or below -16°C in a tightly sealed container.[1]
Q2: How should I handle solid this compound when taking a sample?
A2: To prevent moisture condensation, which can lead to hydrolysis, it is crucial to allow the container of solid this compound to warm to room temperature before opening.[1]
Q3: What type of container is best for storing this compound?
A3: Solid this compound should be stored in a glass container with a Teflon-lined closure.[1] For solutions, use glass containers to avoid leaching of impurities from plastics.[1]
Q4: Can I store solutions of this compound?
A4: Yes. Solutions of this compound in an appropriate organic solvent should be stored at -20°C ± 4°C.[1] To prevent oxidation, it is recommended to overlay the solution with an inert gas like argon or nitrogen.[1]
Q5: What are the primary degradation pathways for this compound?
A5: The two main degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis breaks the ester bonds, yielding glycerol and arachidic acid. While oxidation is more common in unsaturated fats, it can occur over time, especially in the presence of light, heat, or catalysts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., clumping, discoloration of the white powder). | Moisture absorption leading to potential hydrolysis. | Discard the reagent. Review storage procedures to ensure the container is tightly sealed and allowed to reach room temperature before opening. |
| Inconsistent experimental results using a this compound solution. | Degradation of this compound in the solution. | Prepare a fresh solution from solid stock. Ensure the solvent is anhydrous and overlay the solution with an inert gas (argon or nitrogen) before storing at -20°C ± 4°C.[1] |
| Presence of unexpected peaks in analytical chromatography (HPLC, GC). | Hydrolysis or oxidation of this compound. | Analyze for the presence of arachidic acid and glycerol (hydrolysis products). Review storage conditions for exposure to moisture, excessive heat, or light. |
| Decreased concentration of this compound in a stock solution over time. | Chemical degradation. | Perform a stability study to determine the acceptable duration of storage for your specific solvent and concentration. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Stability Assessment of a this compound Solution
This protocol outlines a method to assess the stability of a this compound solution under specific storage conditions.
1. Materials:
- Solid this compound
- Anhydrous organic solvent (e.g., chloroform, hexane)
- Glass vials with Teflon-lined caps
- Inert gas (argon or nitrogen)
- High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD)
2. Procedure:
- Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen anhydrous solvent.
- Dispense aliquots of the solution into several glass vials.
- Flush the headspace of each vial with an inert gas and seal tightly.
- Store the vials at the desired temperature (e.g., -20°C).
- At specified time points (e.g., 0, 1, 3, 6 months), remove a vial for analysis.
- Allow the vial to warm to room temperature before opening.
- Analyze the sample by HPLC to determine the concentration of this compound.
- Compare the concentration at each time point to the initial concentration (time 0).
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point.
- A significant decrease in concentration indicates degradation.
Protocol 2: Detection of Hydrolysis Products by Gas Chromatography (GC)
This protocol is for the detection of arachidic acid, a primary hydrolysis product of this compound.
1. Materials:
- This compound sample (stored)
- Derivatizing agent (e.g., BSTFA with 1% TMCS)
- Anhydrous solvent (e.g., pyridine)
- Arachidic acid standard
- Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
2. Procedure:
- Dissolve a known amount of the this compound sample in the anhydrous solvent.
- Add the derivatizing agent to convert the fatty acid to a more volatile silyl ester.
- Heat the mixture as required by the derivatization protocol.
- Inject a portion of the derivatized sample into the GC.
- Prepare and run a derivatized standard of arachidic acid for comparison of retention times and for quantification.
3. Data Analysis:
- The presence of a peak corresponding to the derivatized arachidic acid standard indicates hydrolysis of the this compound sample.
- Quantify the amount of arachidic acid to determine the extent of degradation.
Data Presentation
Table 1: Hypothetical Stability of this compound Solution (1 mg/mL in Chloroform) at Different Temperatures
| Storage Temperature | % this compound Remaining (1 Month) | % this compound Remaining (3 Months) | % this compound Remaining (6 Months) |
| 4°C | 98.5% | 95.2% | 90.1% |
| -20°C | 99.8% | 99.5% | 99.1% |
| -80°C | >99.9% | >99.9% | >99.9% |
This table illustrates that lower storage temperatures significantly improve the stability of this compound in solution.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Recommended workflow for handling and storing this compound.
References
Minimizing matrix effects in Triarachidin analysis
Welcome to the Technical Support Center for Triarachidin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing matrix effects and ensuring accurate quantification of this compound in various sample types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which matrices is it commonly analyzed?
This compound is a triglyceride, a type of lipid, composed of a glycerol backbone esterified with three molecules of arachidic acid. Its chemical formula is C63H122O6, and it has a high molecular weight of approximately 975.6 g/mol . Due to its long saturated fatty acid chains, this compound is a very non-polar and lipophilic molecule. It can be found in some food products, such as tomato seed oil, and has applications in the food and cosmetic industries.[1] Common matrices for analysis include edible oils, food products, and potentially biological tissues or fluids in metabolism studies.
Q2: What are matrix effects and how do they impact this compound analysis?
Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[2][3] In the analysis of this compound, which is often present in complex lipid-rich matrices, co-extracted substances like other triglycerides, phospholipids, and sterols can suppress or enhance the ionization of this compound in the mass spectrometer source.[4] This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity. Given this compound's non-polar nature, it is likely to be co-extracted with other lipids, making matrix effects a significant challenge.
Q3: What is the most effective way to compensate for matrix effects in this compound analysis?
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[5][6][7] An ideal SIL-IS for this compound would be, for example, 13C-labeled this compound. This internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for an accurate analyte/IS ratio for quantification.[5][7]
Q4: Which ionization technique is most suitable for this compound analysis by LC-MS?
Due to its non-polar nature, Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for the analysis of triglycerides like this compound compared to Electrospray Ionization (ESI).[8] APCI is generally less susceptible to matrix effects from salts and other polar compounds. The addition of a modifying agent like ammonium formate to the mobile phase can help in the formation of stable adducts, such as [M+NH4]+, which can improve signal intensity and stability.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound analysis.
Issue 1: Poor Peak Shape and Low Signal Intensity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate LC Column | This compound is highly non-polar. Use a C18 or C8 reversed-phase column with good retention for lipids. Consider a column with a larger particle size if backpressure is an issue with viscous samples. | Improved peak shape (less tailing) and better separation from other lipids. |
| Suboptimal Mobile Phase | For reversed-phase chromatography of triglycerides, a mobile phase consisting of a mixture of non-polar solvents like isopropanol, acetonitrile, and/or n-butanol is often required for elution.[8] A gradient elution starting with a higher polarity and moving to a lower polarity is recommended. | Sharper peaks and elution of this compound within a reasonable retention time. |
| Inefficient Ionization | Switch from ESI to APCI.[8] Optimize the APCI source parameters, including vaporizer temperature and corona discharge current. Add ammonium formate to the mobile phase to promote adduct formation.[8] | Increased signal intensity and stability. |
| Sample Overload | Dilute the sample extract before injection. High concentrations of lipids can lead to peak broadening and suppression. | Symmetrical peak shape and a linear response with concentration. |
Issue 2: High Variability and Poor Reproducibility
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Ensure homogenization of the sample matrix, especially for solid or semi-solid samples. Use a precise and validated extraction method (e.g., LLE, SPE, or QuEChERS). Automate sample preparation steps if possible to minimize human error. | Reduced variability between replicate injections (RSD <15%). |
| Significant Matrix Effects | Incorporate a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to this compound. If a specific SIL-IS is unavailable, use a triglyceride with a similar chain length and degree of saturation that is not present in the sample. | Correction for sample-to-sample variations in matrix effects, leading to improved accuracy and precision. |
| Carryover | Implement a robust needle wash protocol in the autosampler, using a strong, non-polar solvent. Inject a blank solvent after high-concentration samples to check for carryover. | No significant this compound peak in the blank injection following a high standard. |
Issue 3: Low Analyte Recovery
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction Solvent | For Liquid-Liquid Extraction (LLE), use a non-polar solvent like hexane or a mixture of hexane and isopropanol. For Solid-Phase Extraction (SPE), select a non-polar sorbent (e.g., C18 or silica) and optimize the elution solvent. | Increased recovery of this compound in the final extract. |
| Analyte Adsorption | Use polypropylene or silanized glassware to minimize adsorption of the non-polar this compound to surfaces. | Higher and more consistent recovery values. |
| Incomplete Elution from SPE Cartridge | Increase the volume and/or the elution strength of the solvent used to elute this compound from the SPE cartridge. Ensure the cartridge does not dry out before elution. | Maximized recovery of the analyte from the SPE sorbent. |
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS for Fatty Food Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for the extraction of this compound from fatty food matrices.
Materials:
-
Homogenized food sample
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive SPE (d-SPE) tube containing C18 sorbent and magnesium sulfate
-
Centrifuge tubes (50 mL)
Procedure:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and the appropriate amount of a stable isotope-labeled internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing C18 and MgSO4.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Quantitative Data for Similar Matrices using QuEChERS:
| Analyte Class | Matrix | Recovery (%) | Matrix Effect (%) | RSD (%) | Reference |
| Phenolic Compounds | Adipose Tissues | 71-96 | - | <15 | [9] |
| Pesticides | Various Crops | 73-98 | -22 to -5 | 3-16 | [10] |
| Pesticides | Soil | 65-116 | -25 to 74 | ≤17 | [11] |
Note: Data for this compound is not available; the table shows representative data for other analytes in fatty or complex matrices to illustrate the expected performance of the QuEChERS method.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing a quantitative LC-MS/MS method for this compound.
Liquid Chromatography (LC) Parameters:
-
Column: C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Acetonitrile/Water (90:10) with 5 mM Ammonium Formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 5 mM Ammonium Formate
-
Gradient: Start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode
-
Vaporizer Temperature: 400 °C
-
Corona Current: 4 µA
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M+NH4]+ (m/z 992.9) -> Product ion (e.g., loss of one arachidic acid chain)
-
SIL-Triarachidin: Adjust precursor and product ion m/z values based on the isotopic labeling.
-
-
Collision Energy: Optimize for the specific instrument and transitions.
Visualizations
Logical Workflow for Troubleshooting Matrix Effects
Caption: A decision tree for troubleshooting and mitigating matrix effects in this compound analysis.
Experimental Workflow for this compound Quantification
Caption: A generalized workflow for the quantitative analysis of this compound from sample preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. Quantitative determination of medium chain triglycerides in infant formula by reverse phase HPLC | Semantic Scholar [semanticscholar.org]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Purity Assessment of Commercial Triarachidin Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of commercial Triarachidin standards. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a triglyceride composed of glycerol and three units of arachidic acid, a saturated fatty acid with 20 carbon atoms. As a high-purity standard, it is crucial for the accurate quantification of triglycerides in various matrices, including pharmaceutical formulations, food products, and biological samples. The purity of the standard directly impacts the accuracy and reliability of experimental results.
Q2: What are the common impurities found in commercial this compound standards?
A2: Common impurities can include:
-
Other Triglycerides: Triglycerides with different fatty acid compositions.
-
Partial Glycerides: Diarachidin (diglycerides) and monoarachidin (monoglycerides).
-
Free Fatty Acids: Free arachidic acid.
-
Residual Solvents: Solvents used during the synthesis and purification process.
-
Degradation Products: Primarily from hydrolysis or oxidation.
Q3: How should I interpret the Certificate of Analysis (CoA) for a this compound standard?
A3: The Certificate of Analysis (CoA) is a critical document providing key information about the standard's quality.[1] Look for the following sections:
-
Purity/Assay: This value, often determined by HPLC or GC, indicates the percentage of this compound in the material.
-
Method of Analysis: The technique used to determine the purity (e.g., HPLC-ELSD, GC-FID).
-
Identity: Confirmation of the material's identity, usually by spectroscopic methods like NMR or MS.
-
Impurities: Levels of known and unknown impurities.
-
Date of Expiration and Storage Conditions: Crucial for maintaining the standard's integrity.[1]
Q4: What are the primary degradation pathways for this compound?
A4: The two main degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester bonds of the triglyceride are broken down by moisture, leading to the formation of di- and monoglycerides, and free arachidic acid. This can be catalyzed by acids, bases, or enzymes (lipases).[2][3]
-
Oxidation: While less common for saturated triglycerides like this compound compared to unsaturated ones, oxidation can occur under harsh conditions (e.g., high temperature, presence of metal ions), leading to the formation of aldehydes, ketones, and carboxylic acids, which can cause rancidity.[2][4]
Q5: Can I use quantitative NMR (qNMR) to assess the purity of this compound?
A5: Yes, quantitative NMR (qNMR) is a powerful technique for determining the purity of standards, including triglycerides, without the need for a specific reference standard of the same compound.[5][6] It provides a direct measurement of the analyte concentration and can identify and quantify impurities.[5][6][7]
Troubleshooting Guides
HPLC-ELSD Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No Peak or Very Small Peak for this compound | Sample not fully dissolved; Injection issue; Detector issue. | 1. Ensure complete dissolution in an appropriate solvent (e.g., Chloroform/Methanol). Use sonication if necessary.2. Check injector for blockages or leaks.3. Verify ELSD settings (nebulizer and evaporator temperature, gas flow).[8][9] |
| Broad or Tailing Peaks | Column overload; Inappropriate mobile phase; Column contamination. | 1. Reduce the injected sample concentration.2. Ensure the mobile phase is suitable for lipid analysis and is properly mixed.3. Flush the column with a strong solvent to remove contaminants. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate; Temperature variations. | 1. Check for leaks in the pump and ensure proper solvent mixing.2. Use a column oven to maintain a stable temperature.3. Degas the mobile phase to prevent air bubbles. |
| Baseline Noise or Drift (ELSD) | Improper ELSD settings; Contaminated mobile phase or gas. | 1. Optimize nebulizer and evaporator temperatures for your mobile phase.2. Use high-purity solvents and nitrogen gas.[9]3. Ensure the system is properly equilibrated. |
GC-FID Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No Peak Elution for this compound | Insufficiently high temperature; Column degradation. | 1. Ensure the inlet, oven, and detector temperatures are high enough for the elution of high molecular weight triglycerides.[10]2. Use a high-temperature stable column.3. Check for column breakage or blockage. |
| Peak Tailing | Active sites in the inlet liner or column; Cold spots in the system. | 1. Use a deactivated inlet liner.2. Ensure uniform heating across the GC system.3. Consider derivatization to fatty acid methyl esters (FAMEs) for improved chromatography. |
| Ghost Peaks | Carryover from previous injections; Septum bleed. | 1. Run a blank solvent injection to check for carryover.2. Use high-quality, low-bleed septa.3. Bake out the column at a high temperature. |
| Poor Peak Resolution | Inappropriate temperature program; Column overload. | 1. Optimize the oven temperature ramp rate for better separation of triglycerides.2. Inject a lower concentration of the sample. |
Quantitative Data Summary
Table 1: Typical Purity Specifications for Commercial this compound Standards
| Parameter | Typical Value | Method of Analysis |
| Purity (Assay) | ≥ 98% | HPLC-ELSD or GC-FID |
| Diarachidin | ≤ 1.0% | HPLC-ELSD or GC-FID |
| Monoarachidin | ≤ 0.5% | HPLC-ELSD or GC-FID |
| Free Arachidic Acid | ≤ 0.5% | HPLC-ELSD or GC-FID |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
Table 2: Comparison of Analytical Techniques for this compound Purity Assessment
| Technique | Principle | Advantages | Disadvantages |
| HPLC-ELSD | Separation by liquid chromatography, detection by light scattering of non-volatile analytes.[9][11] | Good for non-volatile compounds; Universal detection for lipids.[12] | Non-linear response can make quantification challenging.[11] |
| GC-FID | Separation of volatile compounds by gas chromatography, detection by flame ionization.[13] | High resolution and sensitivity; Well-established for lipid analysis.[14] | Requires high temperatures for intact triglyceride analysis, which can lead to degradation.[10] |
| qNMR | Quantification based on the signal intensity of specific nuclei in a magnetic field.[5] | Primary method, no need for a specific reference standard; Provides structural information.[6] | Lower sensitivity compared to chromatographic methods; Requires specialized equipment and expertise.[5] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-ELSD
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound standard.
- Dissolve in 10 mL of a 1:1 (v/v) mixture of chloroform and methanol to create a 1 mg/mL stock solution.
- Further dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.
2. HPLC-ELSD Conditions:
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of Mobile Phase A (Methanol/Water, 90:10 v/v) and Mobile Phase B (Isopropanol/Hexane, 80:20 v/v).
- Gradient Program: 100% A to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 20 µL.
- ELSD Settings:
- Nebulizer Temperature: 40°C
- Evaporator Temperature: 60°C
- Gas Flow (Nitrogen): 1.5 L/min
3. Data Analysis:
- Identify the this compound peak based on its retention time, determined by injecting a known standard.
- Calculate the purity by dividing the peak area of this compound by the total peak area of all components.
Protocol 2: Purity Assessment of this compound by GC-FID
1. Sample Preparation:
- Accurately weigh approximately 5 mg of the this compound standard.
- Dissolve in 5 mL of hexane to create a 1 mg/mL stock solution.
- Further dilute with hexane to a working concentration of 50-100 µg/mL.
2. GC-FID Conditions:
- Column: High-temperature capillary column suitable for triglyceride analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium or Hydrogen at a constant flow rate.
- Inlet Temperature: 360°C.
- Detector Temperature: 370°C.
- Oven Temperature Program:
- Initial temperature: 200°C, hold for 1 minute.
- Ramp to 360°C at 10°C/min.
- Hold at 360°C for 15 minutes.
- Injection Volume: 1 µL (splitless injection).
3. Data Analysis:
- Identify the this compound peak based on its retention time.
- Calculate purity using the area percent method, assuming equal response factors for all glycerides.
Visualizations
Caption: Workflow for Purity Assessment of this compound.
Caption: Degradation Pathways of this compound.
References
- 1. news.trilogylab.com [news.trilogylab.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. research.bangor.ac.uk [research.bangor.ac.uk]
- 6. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 9. peakscientific.com [peakscientific.com]
- 10. Triglyceride analysis in gc fid - Chromatography Forum [chromforum.org]
- 11. Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. img.antpedia.com [img.antpedia.com]
- 14. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Triarachidin and Other Triglycerides for Researchers and Drug Development Professionals
An objective guide to the performance and characteristics of Triarachidin in comparison to other common triglycerides, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of this compound with other prevalent triglycerides, namely Tristearin, Tripalmitin, and Triolein. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a clear and data-driven overview of their physicochemical properties, biological significance, and potential applications, particularly in the realm of drug delivery systems.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound and other selected triglycerides, providing a quantitative basis for comparison.
| Property | This compound | Tristearin | Tripalmitin | Triolein |
| Molecular Formula | C63H122O6 | C57H110O6 | C51H98O6 | C57H104O6 |
| Molecular Weight ( g/mol ) | 975.64 | 891.48 | 807.35 | 885.43 |
| Melting Point (°C) | 75-78 | 54-72.5 (polymorph dependent) | 44.7-67.4 (polymorph dependent) | -5.5 |
| Physical State at Room Temp. | Solid | Solid | Solid | Liquid |
| Solubility | Soluble in chloroform; sparingly soluble in ethanol. | Insoluble in water; soluble in benzene, chloroform, hot ethanol. | Insoluble in water; soluble in benzene, chloroform, ether. | Insoluble in water; soluble in chloroform, ether, carbon tetrachloride; slightly soluble in alcohol.[1] |
Biological Significance and Applications
Triglycerides are the primary components of fats and oils, serving as a major energy store in living organisms. Their structure, primarily the nature of their fatty acid chains, dictates their physical properties and biological roles.
This compound , a triglyceride of arachidic acid (a 20-carbon saturated fatty acid), is found in some plant oils like tomato seed oil and has been noted for its potential antibacterial activities.[2] Due to its high melting point and solid nature at room temperature, this compound is a candidate for the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These lipid-based nanoparticles are gaining significant attention in drug delivery for their ability to encapsulate and protect therapeutic agents, offer controlled release, and improve bioavailability.[3][4]
Tristearin and Tripalmitin are saturated triglycerides derived from stearic acid (18 carbons) and palmitic acid (16 carbons), respectively. They are common components of animal fats and some vegetable oils. Their solid nature and biocompatibility make them widely used as excipients in pharmaceutical formulations, including as stiffening agents in ointments and creams, and as matrix formers in SLNs.[5][6][7]
Triolein , a triglyceride of the monounsaturated oleic acid (18 carbons), is a primary component of many vegetable oils, such as olive oil. Its liquid state at room temperature distinguishes it from the saturated triglycerides.[8] Triolein is often used in the development of lipid emulsions for parenteral nutrition and as a component in self-emulsifying drug delivery systems (SEDDS) to enhance the oral bioavailability of poorly water-soluble drugs.[9]
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used in the characterization and comparison of triglycerides.
Determination of Physicochemical Properties
a) Gas Chromatography (GC) for Triglyceride Profiling
This method is used to separate and quantify triglycerides based on their carbon number.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a high-temperature capillary column (e.g., a short, non-polar column suitable for high-temperature analysis).
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the triglyceride sample into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent, such as n-hexane or isooctane.
-
-
GC Conditions:
-
Injector Temperature: 360°C
-
Detector Temperature: 370°C
-
Oven Temperature Program:
-
Initial temperature: 200°C, hold for 1 minute.
-
Ramp to 350°C at a rate of 5°C/minute.
-
Hold at 350°C for 10 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL.
-
-
Data Analysis: Identify and quantify the triglycerides based on the retention times and peak areas of known standards. The relative percentage of each triglyceride is calculated from the peak area relative to the total peak area.
b) Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is employed to determine the melting point and study the thermal behavior of triglycerides.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the triglyceride sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
-
DSC Conditions:
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 25°C).
-
Heat from the initial temperature to a temperature above the expected melting point (e.g., 100°C) at a constant rate (e.g., 5°C/minute).
-
-
Atmosphere: Inert atmosphere (e.g., nitrogen) with a constant purge rate (e.g., 50 mL/minute).
-
-
Data Analysis: The melting point is determined as the peak temperature of the endothermic transition in the DSC thermogram. The enthalpy of fusion can also be calculated from the area under the melting peak.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key biological pathways and a typical experimental workflow for triglyceride analysis.
Caption: Triglyceride Digestion and Absorption Pathway.
Caption: Arachidonic Acid Metabolism Pathways.
Caption: Experimental Workflow for Triglyceride Analysis.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 5. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. img.antpedia.com [img.antpedia.com]
- 9. youtube.com [youtube.com]
Comparative Guide to Triarachidin Quantification Assays
For researchers, scientists, and drug development professionals, the precise and accurate quantification of specific lipids is paramount for robust and reproducible results. Triarachidin, a triglyceride composed of three arachidic acid (C20:0) acyl chains, is a saturated fat whose measurement can be critical in various research contexts, from nutritional studies to the development of lipid-based drug delivery systems. While specific, off-the-shelf commercial kits exclusively for this compound are not commonplace, its quantification can be reliably achieved through the development and validation of assays on several established analytical platforms.
This guide provides an objective comparison of three principal methodologies for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and a general Enzyme-Linked Immunosorbent Assay (ELISA) for triglycerides. We present the expected performance characteristics of each method, detailed experimental protocols, and a workflow for their cross-validation.
Data Presentation: Comparison of Analytical Platforms
The selection of a quantification method depends on the specific requirements of the study, such as the need for absolute specificity, sample throughput, and sensitivity. The following table summarizes the key performance indicators for each analytical approach when applied to the quantification of this compound.
| Validation Parameter | LC-MS/MS | GC-MS (as FAMEs) | General Triglyceride ELISA | Typical Acceptance Criteria |
| Specificity | Very High (distinguishes this compound from other triglycerides) | High (quantifies constituent arachidic acid) | Low (measures total triglycerides, not specific species) | No interference with analyte peaks |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.98 | r² ≥ 0.99 |
| Range | Wide, pg/mL to µg/mL | Wide, ng/mL to µg/mL | Narrow, µg/mL to mg/mL[1] | Interval demonstrating precision and accuracy |
| Accuracy (% Recovery) | 90-110% | 90-110% | 85-115% | Typically within 80-120% |
| Precision (%RSD) | < 15% | < 15% | < 20% | RSD < 15% |
| Limit of Quantification (LOQ) | Low (pg/mL range)[2] | Low (low ng/mL range)[3] | Moderate (µg/mL range)[1] | Lowest concentration meeting accuracy/precision criteria |
| Throughput | Moderate (5-15 min/sample) | Low (20-40 min/sample)[3] | High (many samples in parallel)[4] | Dependent on study needs |
| Sample Prep Complexity | Moderate (Lipid Extraction) | High (Extraction + Derivatization) | Low (Dilution) | Feasible and reproducible |
| Key Advantage | Quantifies intact molecule with high specificity | Robust, well-established for fatty acid profiling | High throughput, easy to use | - |
| Key Limitation | Requires expensive instrumentation | Indirect measurement, potential for isomerization during prep[3] | Lacks specificity for this compound | - |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any quantitative assay. Below are generalized protocols for the quantification of this compound using the three compared platforms.
LC-MS/MS Method for Intact this compound Quantification
This method allows for the direct and highly specific measurement of the intact this compound molecule.
A. Principle Lipids are extracted from the biological matrix and separated using reverse-phase liquid chromatography. The intact this compound is then ionized, and specific precursor-product ion transitions are monitored by a tandem mass spectrometer for quantification.[5]
B. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add an internal standard (e.g., deuterated this compound or another triglyceride not present in the sample).
-
Perform a liquid-liquid extraction using a Folch method (chloroform:methanol, 2:1 v/v) or a Bligh-Dyer method to isolate the lipid fraction.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile, 1:1 v/v) for LC-MS/MS analysis.
C. Instrumentation and Conditions
-
LC System: UPLC/HPLC with a C18 column.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient is run to separate this compound from other lipid species.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). For this compound (C63H122O6, MW: 975.6 g/mol ), monitor the transition of the ammonium adduct precursor ion [M+NH4]+ to a product ion corresponding to the neutral loss of one arachidic acid chain.[6]
D. Quantification A calibration curve is generated using a series of known concentrations of a this compound standard. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
GC-MS Method for this compound (via FAMEs)
This is an indirect method that quantifies this compound by measuring its constituent fatty acids after converting them to fatty acid methyl esters (FAMEs).
A. Principle Triglycerides are first extracted and then transesterified to convert the arachidic acid chains into their more volatile methyl ester derivatives. These FAMEs are then separated by gas chromatography and detected by mass spectrometry.[7]
B. Sample Preparation and Derivatization
-
Extract total lipids from the sample as described in the LC-MS/MS protocol.
-
Add an internal standard (e.g., heptadecanoic acid methyl ester).
-
Perform transesterification by heating the lipid extract with a reagent such as 14% Boron Trifluoride in methanol (BF3-Methanol) or methanolic HCl at 100°C for 30 minutes.
-
After cooling, add hexane and water to extract the FAMEs into the hexane layer.
-
The hexane layer is collected and concentrated for GC-MS analysis.[8]
C. Instrumentation and Conditions
-
GC System: Gas chromatograph with a polar capillary column (e.g., Supelcowax or similar).[9]
-
Carrier Gas: Helium.
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: A temperature gradient is used, for example, starting at 120°C and ramping up to 250°C to separate the FAMEs.[9]
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI, 70 eV).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for arachidic acid methyl ester (e.g., m/z 326 [M+], m/z 297, m/z 87, m/z 74).
D. Quantification A calibration curve is prepared using standards of arachidic acid methyl ester. The amount of this compound in the original sample is calculated based on the quantified amount of its corresponding FAME, accounting for the molar mass difference.
General Triglyceride ELISA
This method provides a high-throughput estimation of total triglyceride content but is not specific for this compound.
A. Principle This is typically a competitive inhibition enzyme immunoassay.[10] Triglycerides in the sample compete with a fixed amount of HRP-labeled triglycerides for binding to a limited number of anti-triglyceride antibodies coated on a microplate. The resulting color intensity is inversely proportional to the triglyceride concentration in the sample.[11]
B. Sample Preparation
-
Serum, plasma, or tissue homogenate samples are used.[12]
-
Samples may require dilution with the provided assay buffer to fall within the detection range of the kit.
C. Assay Procedure (General Steps)
-
Add standards and diluted samples to the antibody-coated microplate wells.
-
Add HRP-conjugated triglycerides to each well and incubate.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate to allow for color development.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.[12]
D. Quantification A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of total triglycerides in the samples is determined by interpolating their absorbance values from this standard curve.[11]
Mandatory Visualization
The cross-validation of different analytical methods is essential to ensure that each assay provides comparable and reliable data for the same analyte. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the cross-validation of three analytical methods.
Conclusion
The choice of an assay for this compound quantification is a trade-off between specificity, throughput, cost, and the required level of detail.
-
LC-MS/MS is the gold standard for specific quantification of intact this compound, offering high sensitivity and the ability to distinguish it from other triglyceride species. It is the preferred method when absolute certainty of the analyte's identity is required.
-
GC-MS provides a robust and reliable method for fatty acid profiling. While it measures this compound indirectly through its constituent arachidic acid, it is a powerful tool for understanding the overall fatty acid composition of a sample.
-
ELISA offers a simple, rapid, and high-throughput solution for estimating total triglyceride levels. However, it lacks the specificity to distinguish this compound from other triglycerides and should only be used when a general measure of total triglyceride content is sufficient.
By understanding the principles, performance characteristics, and limitations of each method, researchers can select the most appropriate approach to meet their scientific objectives and ensure the generation of high-quality, reliable data.
References
- 1. biocompare.com [biocompare.com]
- 2. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Triglyceride (TG) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 5. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]
- 6. lcms.cz [lcms.cz]
- 7. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC/HRMS and GC/MS for Triacylglycerols Characterization of Tuna Fish Oils Obtained from Green Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Various Species ELISA kit | Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 11. mybiosource.com [mybiosource.com]
- 12. Human Triglyceride (TG) Elisa Kit – AFG Scientific [afgsci.com]
Comparative Analysis of the Antibacterial Efficacy of Triarachidin Isomers: A Research Framework
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for evaluating the antibacterial efficacy of Triarachidin isomers. To date, specific experimental data directly comparing the antibacterial properties of these isomers is not available in the published literature. However, based on the established antimicrobial activities of triglycerides and their constituent fatty acids, this document outlines the theoretical basis for potential differences in efficacy and provides a comprehensive experimental protocol for their evaluation.
Introduction to this compound and its Isomers
This compound is a triglyceride, a type of lipid molecule composed of a glycerol backbone esterified with three molecules of arachidic acid (a 20-carbon saturated fatty acid). The positional distribution of these fatty acid chains on the glycerol backbone gives rise to different structural isomers. The seemingly subtle differences in their molecular architecture can lead to significant variations in their physicochemical properties and, consequently, their biological activities, including their potential as antibacterial agents.
The primary mechanism by which lipids, including triglycerides and free fatty acids, exert their antibacterial effects is through the disruption of the bacterial cell membrane. This can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death. The efficacy of this disruption is often dependent on the lipid's chain length, degree of saturation, and overall molecular shape. For triglycerides, it is hypothesized that their partial hydrolysis into mono- and diglycerides, along with free fatty acids, by bacterial lipases is a key step in their antibacterial action. The specific isomeric form of this compound could influence the rate and extent of this hydrolysis, thereby affecting its antibacterial potency.
Hypothetical Comparison of Antibacterial Efficacy
In the absence of experimental data, we can postulate a framework for comparing the antibacterial efficacy of this compound isomers. The primary metric for such a comparison would be the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Hypothetical MIC Values (µg/mL) of this compound Isomers against Representative Bacteria
| Isomer | Gram-Positive Bacteria (e.g., Staphylococcus aureus) | Gram-Negative Bacteria (e.g., Escherichia coli) |
| sn-1,2,3-Triarachidonoylglycerol | Data not available | Data not available |
| sn-1,2-Diarachidonoyl-3-acylglycerol (hypothetical isomer) | Data not available | Data not available |
| sn-1,3-Diarachidonoyl-2-acylglycerol (hypothetical isomer) | Data not available | Data not available |
Note: This table is for illustrative purposes to guide future research. Actual values would need to be determined experimentally.
Proposed Mechanism of Action
The antibacterial action of triglycerides like this compound is likely initiated by bacterial lipases that hydrolyze the ester bonds, releasing free fatty acids (arachidic acid) and mono- and diglycerides. These hydrolysis products are known to have antimicrobial properties. The free fatty acids can insert into the bacterial cell membrane, disrupting its structure and function. This can lead to a cascade of events including altered membrane fluidity, dissipation of the proton motive force, and inhibition of cellular enzymes, ultimately resulting in bacterial cell death. The isomeric structure of this compound may influence its susceptibility to bacterial lipase, thereby modulating the release of the active antibacterial components.
Caption: Proposed pathway for the antibacterial action of this compound isomers.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a standardized method to determine the MIC of this compound isomers against a panel of clinically relevant bacteria.
1. Materials and Reagents:
-
This compound isomers (pure)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO) for dissolving lipids
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (broth only)
-
Sterile pipette tips and multichannel pipettes
2. Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Preparation of this compound Isomer Solutions:
-
Prepare a stock solution of each this compound isomer in DMSO at a high concentration (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations to be tested.
4. Assay Procedure:
-
Add 50 µL of CAMHB to each well of a sterile 96-well microtiter plate.
-
Add 50 µL of the serially diluted this compound isomer solutions to the corresponding wells.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth only), and a vehicle control (broth with bacteria and the highest concentration of DMSO used).
-
Incubate the plate at 37°C for 18-24 hours.
5. Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the this compound isomer that completely inhibits visible bacterial growth.
-
Optionally, read the optical density at 600 nm (OD600) using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD600 compared to the growth control.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
While direct comparative data on the antibacterial efficacy of this compound isomers is currently lacking, this guide provides a robust framework for future research in this area. By employing standardized methodologies such as the broth microdilution assay, researchers can systematically evaluate and compare the antibacterial potential of different this compound isomers. Such studies will be instrumental in elucidating the structure-activity relationships of these molecules and could pave the way for the development of novel lipid-based antimicrobial agents. It is anticipated that the isomeric form of this compound will indeed play a crucial role in its biological activity, a hypothesis that warrants rigorous experimental validation.
Stability testing of Triarachidin according to ICH guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability testing requirements for Triarachidin, a triglyceride used as an excipient in pharmaceutical formulations, in accordance with the International Council for Harmonisation (ICH) guidelines. Due to the limited availability of public, quantitative stability data for this compound, this document focuses on outlining the necessary experimental protocols and data presentation standards. For comparative purposes, general stability profiles of alternative lipid excipients are also discussed.
Introduction to this compound and the Importance of Stability Testing
This compound, also known as glyceryl triarachidate, is the triglyceride of arachidic acid. It serves various functions in pharmaceutical formulations, including as a lubricant, binder, and coating agent. As with any pharmaceutical excipient, establishing a comprehensive stability profile is crucial to ensure the safety, efficacy, and quality of the final drug product throughout its shelf life.
Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2][3] These studies are essential for determining the retest period for the excipient and the shelf life of the drug product.
ICH Guidelines for Stability Testing
The ICH Q1A(R2) guideline provides a framework for stability testing of new drug substances and products.[1] The core components of a stability study under these guidelines include:
-
Stress Testing (Forced Degradation): To identify likely degradation products and establish the intrinsic stability of the molecule.
-
Long-Term Stability Studies: To establish the retest period or shelf life under recommended storage conditions.
-
Accelerated Stability Studies: To predict the long-term stability profile in a shorter duration.
Comparative Stability of Lipid Excipients
| Excipient | Chemical Class | Typical Use | General Stability Profile & Storage |
| This compound | Triglyceride | Lubricant, Binder, Coating Agent | Data not publicly available. Stability testing as per ICH guidelines is required to establish a profile. |
| Glyceryl Behenate | Mixture of mono-, di-, and tribehenates of behenic acid | Lubricant, Sustained-release agent | Should be stored in a tight container at a temperature below 35°C. |
| Glyceryl Palmitostearate | Mixture of mono-, di-, and triglycerides of palmitic and stearic acids | Lubricant, Binder, Sustained-release agent | Should not be stored at temperatures above 35°C. For long-term storage, it should be kept at 5-15°C in an airtight container, protected from light and moisture. Prone to polymorphic changes under high temperature and humidity. |
| Cetyl Palmitate | Ester of cetyl alcohol and palmitic acid | Emollient, Thickening agent | Generally stable. Store in a well-closed container. |
Experimental Protocols for Stability Testing of this compound
A comprehensive stability study for this compound should include the following tests at specified time points.
Test Parameters
-
Appearance: Visual inspection for any changes in physical form (e.g., color change, clumping).
-
Assay: Quantitative determination of the this compound content.
-
Degradation Products: Identification and quantification of any impurities or degradation products.
-
Melting Point: To detect any changes in the physical state.
-
Acid Value: To quantify the hydrolysis of ester linkages.
-
Peroxide Value: To measure the extent of oxidation.
-
Water Content: To assess the impact of humidity.
Stability-Indicating Analytical Methods
A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector for lipids), is required. This method must be able to separate this compound from its potential degradation products and any process impurities.
Storage Conditions and Testing Frequency
Based on ICH Q1A(R2), the following storage conditions and testing frequencies are recommended for this compound:
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Forced Degradation Studies
Forced degradation studies should be conducted to understand the degradation pathways of this compound. This involves exposing it to more extreme conditions than those used in accelerated stability testing.
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: e.g., 80°C for 48 hours.
-
Photostability: Exposure to a combination of visible and UV light as per ICH Q1B guidelines.
Visualization of Workflows
Experimental Workflow for this compound Stability Testing
Caption: Experimental workflow for this compound stability testing.
Logical Relationship for Stability Data Evaluation
Caption: Decision process for evaluating stability data.
Conclusion
A robust stability testing program is non-negotiable for ensuring the quality and performance of pharmaceutical excipients like this compound. While specific public data for this compound is scarce, the principles and protocols outlined in the ICH guidelines provide a clear roadmap for manufacturers and researchers. By adhering to these guidelines, a comprehensive stability profile can be established, ensuring the reliable performance of this compound in pharmaceutical formulations and ultimately contributing to the development of safe and effective medicines. Professionals in drug development are encouraged to generate their own stability data for this compound following the methodologies described herein to make informed decisions regarding its use and storage.
References
Certificate of analysis for Triarachidin reference standard
For researchers, scientists, and professionals in drug development, the quality and characterization of reference standards are paramount for accurate analytical results. This guide provides a comparative analysis of Triarachidin reference standards from various suppliers, supported by key experimental data and methodologies. This compound, a triglyceride, is utilized in various research applications, including as a component in lipid-based drug delivery systems and in metabolic studies.
Performance and Purity Comparison
The purity of a reference standard is a critical parameter that directly impacts the accuracy of analytical measurements. The following table summarizes the publicly available specification data for this compound from prominent chemical suppliers. It is important to note that a comprehensive Certificate of Analysis (CoA) with batch-specific results is typically provided upon purchase.
| Specification | Supplier A (TCI America) | Supplier B (Cayman Chemical) | Supplier C (Sigma-Aldrich) |
| Purity | >95.0% (HPLC) | ≥98%[1] | Not specified on product page |
| Physical Appearance | White to Almost white powder to crystal | Crystalline solid[1] | White powder[2] |
| Molecular Formula | C63H122O6 | C63H122O6[1] | C63H122O6[2] |
| Molecular Weight | 975.66 g/mol | 975.6 g/mol [1] | 975.6 g/mol [2] |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | -20°C[1] | Not specified on product page |
| Analytical Method | HPLC | Not specified | Not specified |
Note: Data is based on information available on the suppliers' websites and may not reflect the exact specifications of a particular batch. For lot-specific information, please refer to the Certificate of Analysis provided with the product.
Experimental Protocols
The analysis of this compound reference standards typically involves chromatographic techniques to assess purity and identity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for the analysis of triglycerides.[3]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for determining the purity of a this compound reference standard.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a known amount of the this compound reference standard in a suitable solvent such as chloroform or a mixture of acetonitrile and isopropanol to prepare a stock solution. Further dilute to an appropriate concentration for analysis.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and isopropanol is commonly used. A typical starting condition could be 80:20 (v/v) acetonitrile:isopropanol, gradually increasing the proportion of isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 205 nm or ELSD.
-
-
Analysis: Inject the prepared standard solution into the HPLC system and record the chromatogram.
-
Data Interpretation: The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total peak area.
Gas Chromatography (GC) for Fatty Acid Profile
To confirm the identity and fatty acid composition of this compound, a gas chromatographic analysis of the fatty acid methyl esters (FAMEs) is performed.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
Methanol
-
Sodium methoxide solution
-
Hexane (GC grade)
-
FAME standards
Procedure:
-
Derivatization (Transesterification):
-
Accurately weigh a small amount of the this compound reference standard.
-
Add methanolic sodium methoxide solution and heat the mixture to convert the triglyceride into fatty acid methyl esters.
-
After cooling, add hexane to extract the FAMEs.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 230 °C at a rate of 4 °C/min, and hold for 5 minutes.
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject the hexane extract containing the FAMEs into the GC system.
-
Data Interpretation: Identify the fatty acid methyl esters by comparing their retention times with those of known standards. The fatty acid profile should predominantly show arachidic acid (C20:0).
Workflow and Logical Diagrams
The following diagrams illustrate the typical workflow for the analysis of a this compound reference standard and the hierarchical relationship of reference standards.
Caption: Workflow for the analysis of a this compound reference standard.
Caption: Hierarchy and traceability of analytical reference standards.
References
Triarachidin: An In-Vitro vs. In-Vivo Comparative Analysis of a Long-Chain Saturated Triglyceride
For researchers, scientists, and professionals in drug development, understanding the biological effects of specific lipids is paramount. Triarachidin, a triglyceride composed of three arachidic acid molecules, is a long-chain saturated fat found in some vegetable oils and is used in the cosmetics industry. However, a comprehensive understanding of its physiological and cellular effects is not widely documented. This guide provides a comparative analysis of the likely in-vitro and in-vivo effects of this compound, based on available data for its metabolic products and related long-chain saturated fatty acids.
Direct experimental data on the biological effects of this compound is limited in publicly available scientific literature. It is anticipated that upon ingestion, this compound is hydrolyzed by lipases into its constituent components: one molecule of glycerol and three molecules of arachidic acid (a 20-carbon saturated fatty acid). Therefore, the biological effects of this compound are likely attributable to the systemic and cellular impacts of these metabolites. This guide will focus on the known effects of arachidic acid and glycerol, drawing comparisons with other well-studied long-chain saturated fatty acids where data on arachidic acid is sparse.
In-Vitro Effects: Cellular Responses to Arachidic Acid and Glycerol
In cell-based assays, the effects of the components of this compound can be studied in controlled environments.
Arachidic Acid: As a long-chain saturated fatty acid, arachidic acid's effects on cells are likely to be similar to those of more extensively studied counterparts like palmitic and stearic acid. These fatty acids have been shown to induce a range of cellular responses, including inflammation and apoptosis, particularly in non-adipose cells.[1]
Glycerol: Glycerol is a simple polyol that can serve as a carbon source for energy metabolism in many cell types.[2] At physiological concentrations, it is generally considered non-toxic and can even have protective effects against certain stressors.[3]
Quantitative In-Vitro Data Summary
Due to the limited direct data on this compound, the following table summarizes the effects of its metabolic product, arachidic acid, and compares it with other relevant long-chain saturated fatty acids.
| Parameter | Arachidic Acid (C20:0) | Palmitic Acid (C16:0) | Stearic Acid (C18:0) | Experimental Model | Reference |
| Cytotoxicity (IC50) | Data not available | ~200-500 µM (cell type dependent) | Less cytotoxic than palmitic acid | Various cancer and endothelial cell lines | [4] |
| Apoptosis Induction | Data not available | Induces apoptosis via caspase activation and ROS production | Can induce apoptosis, often to a lesser extent than palmitic acid | Pancreatic β-cells, endothelial cells, various cancer cell lines | [4][5] |
| Inflammation (e.g., IL-6, TNF-α release) | Data not available | Potent inducer of pro-inflammatory cytokines | Induces pro-inflammatory responses | Astrocytes, macrophages, endothelial cells | [1] |
| NF-κB Activation | Likely activates NF-κB | Strong activator | Activator | Macrophages, adipocytes | [6] |
| Insulin Signaling | Data not available | Induces insulin resistance by inhibiting PI3K/Akt pathway | Can inhibit insulin signaling | Neuronal cells, adipocytes | [7] |
In-Vivo Effects: Systemic Responses to Dietary this compound
In whole organisms, the effects of dietary this compound would be influenced by its digestion, absorption, and metabolism, leading to systemic effects on lipid profiles and inflammatory status.
Arachidic Acid: Dietary intake of arachidic acid, as part of a diet rich in very-long-chain saturated fatty acids (VLSFAs), has been associated with a lower risk of certain cardiovascular diseases.[8] However, high intake of saturated fats, in general, can lead to unfavorable changes in blood lipid profiles.
Glycerol: Ingested glycerol is primarily absorbed and metabolized by the liver, where it can be used for gluconeogenesis or triglyceride synthesis.[5]
Quantitative In-Vivo Data Summary
The following table summarizes the potential in-vivo effects of the metabolic products of this compound.
| Parameter | Effect of Arachidic Acid Supplementation | Effect of High Long-Chain Saturated Fat Diet | Experimental Model | Reference |
| Plasma Triglycerides | May increase | Generally increases | Human, Rodent | [9] |
| LDL Cholesterol | May increase | Generally increases | Human, Rodent | [9] |
| HDL Cholesterol | Variable effects reported | Can increase, but often with an increased LDL/HDL ratio | Human | [8] |
| Systemic Inflammation | Data not available | Can promote a low-grade inflammatory state | Human, Rodent | [6] |
| Insulin Resistance | Data not available | Associated with the development of insulin resistance | Human, Rodent | [7] |
Experimental Protocols
In-Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., endothelial cells, macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Prepare various concentrations of the fatty acid (e.g., arachidic acid) complexed to bovine serum albumin (BSA) in cell culture medium. Replace the existing medium with the fatty acid-containing medium.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (BSA-treated) cells.
In-Vivo Dietary Supplementation Study in Rodents
-
Animal Model: Use adult male Wistar rats or C57BL/6 mice.
-
Acclimatization: Acclimatize the animals for one week with free access to standard chow and water.
-
Diet Formulation: Prepare experimental diets containing a specific percentage of this compound or arachidic acid (e.g., 1.5 g/kg of diet).[9] The control diet should be isocaloric and have a similar fatty acid profile but without the test compound.
-
Feeding Period: Feed the animals the experimental or control diets for a defined period (e.g., 4-12 weeks).
-
Sample Collection: At the end of the study, collect blood samples via cardiac puncture for lipid profile analysis (total cholesterol, LDL-C, HDL-C, triglycerides). Collect liver and adipose tissue for gene expression analysis.
-
Analysis: Analyze plasma lipids using standard enzymatic kits. Analyze gene expression of inflammatory and metabolic markers using RT-qPCR.
Signaling Pathways
Long-chain saturated fatty acids, the primary bioactive components of this compound, are known to activate several key signaling pathways involved in inflammation and cellular stress.
Toll-Like Receptor 4 (TLR4) Signaling Pathway
Saturated fatty acids can directly bind to and activate TLR4, a key receptor in the innate immune system. This activation triggers a downstream signaling cascade leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.
PI3K/Akt Signaling Pathway and Insulin Resistance
In metabolic tissues, saturated fatty acids can impair insulin signaling. One mechanism involves the inhibition of the PI3K/Akt pathway, a central node in insulin-mediated glucose uptake and metabolism.
References
- 1. Effects of Farnesoid X Receptor Activation on Arachidonic Acid Metabolism, NF-kB Signaling, and Hepatic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonic acid inhibits the production of angiotensin-converting enzyme in human primary adipocytes via a NF-κB-dependent pathway - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 3. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 4. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitic acid stimulates energy metabolism and inhibits insulin/PI3K/AKT signaling in differentiated human neuroblastoma cells: The role of mTOR activation and mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arachidonic acid supplementation modulates blood and skeletal muscle lipid profile with no effect on basal inflammation in resistance exercise trained men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Arachidonic acid is associated with dyslipidemia and cholesterol-related lipoprotein metabolism signatures [frontiersin.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Triarachidin
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Triarachidin (CAS 620-64-4), also known as Glycerol Trieicosanoate.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Appearance | White to almost white powder or crystal | [1] |
| Molecular Formula | C₆₃H₁₂₂O₆ | [2] |
| Molecular Weight | 975.64 g/mol | [2] |
| Melting Point | 75-78 °C | [2] |
| Boiling Point | 863.6 ± 32.0 °C (Predicted) | [2] |
| Density | 0.903 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Chloroform: 10 mg/mL | [2] |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS) from Cayman Chemical, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[3] It is reported to have no irritant effect on the skin or eyes, and no sensitizing effects are known.[3] However, as a general precaution when handling any chemical in a laboratory setting, especially in powder form, the following personal protective equipment (PPE) is recommended to minimize exposure and ensure safety.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile gloves | To prevent direct skin contact, even though the substance is not classified as a skin irritant. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from any airborne powder. |
| Body Protection | Laboratory coat | To protect personal clothing from contamination. |
| Respiratory Protection | Not generally required | Recommended if handling large quantities or if there is a potential for generating dust. |
Handling and Storage
-
Handling : Handle in a well-ventilated area. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage : Store in a tightly sealed container in a cool, dry place.[2] A storage temperature of -20°C is also recommended.[2]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If symptoms persist, consult a physician.[3] |
| Skin Contact | Wash with soap and water. The product is generally not irritating to the skin.[3] |
| Eye Contact | Rinse opened eye for several minutes under running water.[3] |
| Ingestion | If symptoms persist, consult a doctor.[3] |
Spill and Disposal Plan
In the event of a spill, the following workflow should be followed to ensure safe cleanup and disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
